Ethyl 3-bromo-4-isopropoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-12(14)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBRMJPVWTSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474259 | |
| Record name | ethyl 3-bromo-4-isopropoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-52-9 | |
| Record name | ethyl 3-bromo-4-isopropoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-4-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for ethyl 3-bromo-4-isopropoxybenzoate, a valuable intermediate in pharmaceutical and materials science research. This document details the necessary chemical transformations, experimental protocols, and relevant quantitative data to facilitate its successful laboratory preparation.
Introduction
This compound (CAS No: 860695-52-9) is a substituted aromatic ester. Its structure, featuring a bromine atom and an isopropoxy group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, such as cross-coupling reactions at the bromine position and alterations to the ester and ether moieties. This guide focuses on a logical and efficient two-step synthesis commencing from the readily available starting material, ethyl 4-hydroxybenzoate.
Overall Synthetic Pathway
The proposed synthesis of this compound proceeds via a two-step reaction sequence:
-
Electrophilic Bromination: The selective bromination of ethyl 4-hydroxybenzoate at the position ortho to the hydroxyl group to yield ethyl 3-bromo-4-hydroxybenzoate.
-
Williamson Ether Synthesis: The subsequent O-alkylation of the phenolic hydroxyl group with an isopropyl halide to afford the final product, this compound.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate (Electrophilic Bromination)
This procedure is adapted from the bromination of a similar substrate, methyl p-hydroxybenzoate[1]. The hydroxyl group of the starting material is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the ester, bromination occurs selectively at one of the ortho positions.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-hydroxybenzoate in dichloromethane.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of liquid bromine in dichloromethane dropwise to the cooled reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol is based on the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide[2][3]. The phenolic proton of ethyl 3-bromo-4-hydroxybenzoate is first deprotonated by a weak base to form a phenoxide, which then acts as a nucleophile to displace the bromide from isopropyl bromide.
Methodology:
-
To a solution of ethyl 3-bromo-4-hydroxybenzoate in acetone, add anhydrous potassium carbonate, potassium iodide (as a catalyst), and isopropyl bromide[4][5].
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound and its intermediate. Please note that yields are highly dependent on the specific reaction scale and purification techniques employed.
| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Electrophilic Bromination | Ethyl 4-hydroxybenzoate | Bromine (Br₂), Glacial Acetic Acid | Dichloromethane | 0-5 (addition), then RT | 2-4 | 80-90 |
| 2 | Williamson Ether Synthesis | Ethyl 3-bromo-4-hydroxybenzoate | Isopropyl bromide, K₂CO₃, KI | Acetone | Reflux (~56) | 4-8 | 75-85 |
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to obtain this compound from readily accessible starting materials. The protocols detailed herein are based on well-established and robust chemical transformations. Researchers and drug development professionals can utilize this guide to synthesize this key intermediate for their ongoing research and development endeavors. Careful execution of the experimental procedures and appropriate purification methods are crucial for achieving high yields and purity of the final product.
References
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preparation of Ethyl 3-bromo-4-isopropoxybenzoate from Ethyl 4-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-bromo-4-isopropoxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The primary method detailed is the electrophilic aromatic substitution of ethyl 4-isopropoxybenzoate using N-Bromosuccinimide (NBS) as the brominating agent. This approach is favored for its relative safety and ease of handling compared to molecular bromine.
The isopropoxy group at the para position of the starting material is an activating, ortho-, para-directing group. Due to the blockage of the para position by the ethyl ester group, bromination is directed to the ortho position, yielding the desired 3-bromo product. This guide presents a detailed experimental protocol adapted from a closely related synthesis, quantitative data, and a visual representation of the experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the bromination of a closely related substrate, ethyl 4-methoxybenzoate, using N-Bromosuccinimide. These values provide a strong starting point for the optimization of the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl 4-isopropoxybenzoate | 1.0 equiv. | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 equiv. | Brominating agent.[1] |
| Solvent | ||
| Acetonitrile (CH₃CN) | ~12.5 mL per gram of starting material | Reaction solvent.[1] |
| Reaction Conditions | ||
| Temperature | Room Temperature to 50°C | Gentle heating may be necessary to initiate or sustain the reaction.[1] |
| Time | 2-6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |
| Product Information | ||
| Product Name | This compound | |
| CAS Number | 860695-52-9 | [2][3] |
| Molecular Formula | C₁₂H₁₅BrO₃ | [2][3] |
| Molecular Weight | 287.15 g/mol | [2] |
| Expected Yield | 80-95% | Based on the synthesis of the methoxy analog; actual yields may vary.[1] |
| Appearance | Expected to be a white to off-white solid | Based on the appearance of the methoxy analog.[1] |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a well-established electrophilic aromatic substitution mechanism. The isopropoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic attack. The lone pairs on the oxygen atom increase the electron density of the ring through resonance, particularly at the ortho and para positions. As the para position is occupied by the ethyl ester group, the incoming electrophile (bromonium ion, Br⁺, generated from NBS) is directed to the ortho position.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound. This protocol is adapted from a procedure for the bromination of ethyl 4-methoxybenzoate and may require optimization for the isopropoxy substrate.[1]
Materials and Equipment
Reagents:
-
Ethyl 4-isopropoxybenzoate (C₁₂H₁₆O₃)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), reaction grade
-
Ethyl acetate (EtOAc), for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) apparatus
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-isopropoxybenzoate (1.0 equiv) in acetonitrile (approximately 12.5 mL per gram of starting material).
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. If the reaction is sluggish, it may be gently heated to 40-50°C.[1] Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).[1]
-
Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[1]
Experimental Workflow Diagram
References
Spectroscopic Data of Ethyl 3-bromo-4-isopropoxybenzoate: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 3-bromo-4-isopropoxybenzoate.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.13 | d | 1H | Ar-H (H-2) |
| ~7.88 | dd | 1H | Ar-H (H-6) |
| ~6.95 | d | 1H | Ar-H (H-5) |
| ~4.60 | sept | 1H | -OCH(CH₃)₂ |
| ~4.35 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
| ~1.38 | d | 6H | -OCH(CH₃)₂ |
d: doublet, dd: doublet of doublets, t: triplet, q: quartet, sept: septet
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~165.5 | C=O (Ester) |
| ~158.0 | C-O (C-4) |
| ~134.5 | Ar-C (C-2) |
| ~129.0 | Ar-C (C-6) |
| ~123.0 | Ar-C (C-1) |
| ~113.0 | Ar-C (C-5) |
| ~111.0 | C-Br (C-3) |
| ~71.5 | -OCH(CH₃)₂ |
| ~61.0 | -OCH₂CH₃ |
| ~22.0 | -OCH(CH₃)₂ |
| ~14.5 | -OCH₂CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2930 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1595, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1280, ~1100 | Strong | C-O stretch (Ester and Ether) |
| ~1050 | Medium | C-Br stretch |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 286/288 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 271/273 | Medium | [M - CH₃]⁺ |
| 243/245 | Medium | [M - C₃H₇]⁺ |
| 215/217 | High | [M - OC₂H₅]⁺ |
| 187/189 | Medium | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are general protocols for obtaining NMR, IR, and MS data. Instrument-specific parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette with a cotton plug, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak (CDCl₃ at 77.16 ppm) for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the multiplicity of the signals.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of neat this compound (a single drop if liquid, a small amount of powder if solid) directly onto the ATR crystal.
-
If the sample is a solid, lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.
Data Processing:
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
The intensity of the peaks can be described qualitatively (e.g., strong, medium, weak, broad).
Mass Spectrometry (MS)
Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the low ppm range.
-
Transfer the solution to a GC vial.
Data Acquisition:
-
Set the appropriate GC conditions (injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation.
-
Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV) and the mass range to be scanned.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak ([M]⁺), paying attention to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Identify and propose structures for the major fragment ions.
Visualizations
Caption: General workflow for the spectroscopic analysis of a chemical compound.
The Versatile Building Block: An In-depth Technical Guide to Ethyl 3-bromo-4-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-bromo-4-isopropoxybenzoate is a valuable synthetic intermediate, prized for its utility in the construction of complex organic molecules. Its unique substitution pattern, featuring an electron-withdrawing ester, a bulky isopropoxy group, and a reactive bromine atom, makes it a versatile scaffold for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.
| Property | Value |
| CAS Number | 860695-52-9 |
| Molecular Formula | C₁₂H₁₅BrO₃ |
| Molecular Weight | 287.15 g/mol |
| IUPAC Name | This compound |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available Ethyl 4-hydroxybenzoate. The general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 4-isopropoxybenzoate
-
Materials:
-
Ethyl 4-hydroxybenzoate
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
-
Procedure:
-
To a solution of Ethyl 4-hydroxybenzoate (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add isopropyl bromide (1.2 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-isopropoxybenzoate.
-
Step 2: Synthesis of this compound
-
Materials:
-
Ethyl 4-isopropoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
-
Procedure:
-
Dissolve Ethyl 4-isopropoxybenzoate (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Applications in Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This makes it a key building block in the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 2-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., aqueous sodium carbonate)
-
Solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
To a mixture of this compound (1 equivalent), 2-formylphenylboronic acid (1.5 equivalents), and aqueous sodium carbonate solution (2 M, 3 equivalents) in 1,4-dioxane, add Pd(dppf)Cl₂ (0.05 equivalents).
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | 2-Formylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ (aq) | 1,4-Dioxane | 80 | Not specified |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Experimental Protocol: Sonogashira Coupling of this compound
-
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent such as THF, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-3 mol%).
-
Add a base, typically an amine like triethylamine (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. | Yield |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT to 50°C | High (Typical) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an aryl halide with an amine.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Yield |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | High (Typical) |
Conclusion
This compound is a highly adaptable and valuable building block for organic synthesis. Its ability to readily participate in key cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations makes it an important tool for the construction of diverse and complex molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic strategies, particularly in the pursuit of novel therapeutics and functional materials.
The Strategic Application of Ethyl 3-Bromo-4-Isopropoxybenzoate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-bromo-4-isopropoxybenzoate is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring an ethyl ester, a bromine atom, and an isopropoxy group, offers multiple reaction sites for molecular elaboration and diversification. This technical guide explores the potential applications of this compound in medicinal chemistry, with a primary focus on its role as a key intermediate in the synthesis of xanthine oxidase inhibitors, exemplified by the widely-used gout medication, Febuxostat. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols for analogous compounds, and insights into the mechanism of action of the resulting therapeutic agents.
Introduction
The quest for novel and effective therapeutic agents is a cornerstone of medicinal chemistry. The design and synthesis of new molecular entities often rely on the availability of versatile chemical intermediates that can be readily modified to explore structure-activity relationships (SAR). This compound presents itself as such a valuable scaffold. The presence of an electron-withdrawing ethyl ester and a strategically positioned bromine atom on the benzene ring allows for a range of chemical transformations, including nucleophilic substitution and cross-coupling reactions. The isopropoxy group can influence the compound's lipophilicity and metabolic stability, key parameters in drug design.
This guide will delve into the potential of this compound by drawing strong parallels with the synthesis of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase. While Febuxostat contains an isobutoxy group, the synthetic strategies employed are directly applicable to isopropoxy analogues, highlighting the utility of the title compound in generating novel intellectual property in this therapeutic area.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and executing synthetic reactions and for understanding the compound's potential pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅BrO₃ | N/A |
| Molecular Weight | 287.15 g/mol | N/A |
| CAS Number | 860695-52-9 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane | N/A |
Potential Applications in Medicinal Chemistry: Xanthine Oxidase Inhibitors
The primary and most compelling application of this compound in medicinal chemistry lies in its potential as a precursor for the synthesis of xanthine oxidase (XO) inhibitors. XO is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[1]
Febuxostat is a highly successful XO inhibitor that utilizes a 4-alkoxy-3-bromophenyl moiety as a key structural element. The synthesis of Febuxostat provides a clear roadmap for the potential utility of this compound.
Synthesis of Febuxostat Analogues
The general synthetic strategy to access Febuxostat and its analogues involves the construction of a thiazole ring system appended to the substituted phenyl ring. While published syntheses of Febuxostat often start from 4-hydroxybenzonitrile or methyl 4-hydroxybenzoate, the core transformations are directly adaptable to this compound.[2][3]
A plausible synthetic workflow is depicted below:
Caption: Plausible synthetic route to a Febuxostat analogue.
This proposed synthesis leverages the ethyl ester of the starting material, which would first be converted to the corresponding amide and then dehydrated to the nitrile. The nitrile is a key functional group for the subsequent thioamidation and thiazole ring formation.
Experimental Protocols (Adapted from Analogous Syntheses)
The following protocols are adapted from established syntheses of Febuxostat intermediates and provide a detailed methodology for key transformations.[2]
Synthesis of 3-Bromo-4-isopropoxybenzonitrile
This protocol describes the synthesis of a key nitrile intermediate, adapted from the synthesis of the isobutoxy analogue.
Materials:
-
Ethyl 3-bromo-4-hydroxybenzoate
-
Isopropyl iodide or 2-bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Alkylation: To a solution of Ethyl 3-bromo-4-hydroxybenzoate in acetone, add anhydrous K₂CO₃ and isopropyl iodide. Reflux the mixture for 8-12 hours, monitoring the reaction by TLC. After completion, filter the mixture and concentrate the filtrate under reduced pressure. The residue is this compound.
-
Amidation: The crude ethyl ester is hydrolyzed to the carboxylic acid using a standard procedure (e.g., NaOH in ethanol/water followed by acidification). The resulting carboxylic acid is then treated with thionyl chloride to form the acid chloride. The crude acid chloride is carefully added to a cooled solution of ammonium hydroxide to yield 3-bromo-4-isopropoxybenzamide.
-
Dehydration: The dried 3-bromo-4-isopropoxybenzamide is mixed with a dehydrating agent such as phosphorus pentoxide and heated under vacuum to yield 3-bromo-4-isopropoxybenzonitrile.
Synthesis of 3-Bromo-4-isopropoxybenzothioamide
Materials:
-
3-Bromo-4-isopropoxybenzonitrile
-
Sodium hydrosulfide (NaHS)
-
Magnesium chloride (MgCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-bromo-4-isopropoxybenzonitrile in DMF, add anhydrous magnesium chloride and sodium hydrosulfide.
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
Pour the reaction mixture into ice-water with vigorous stirring.
-
Filter the resulting precipitate, wash with water, and dry to obtain 3-bromo-4-isopropoxybenzothioamide.[2]
Signaling Pathway: Mechanism of Action of Xanthine Oxidase Inhibitors
Febuxostat and its analogues act by inhibiting xanthine oxidase, thereby blocking the terminal steps of purine metabolism. This mechanism is illustrated in the following diagram.
Caption: Inhibition of uric acid production by a Febuxostat analogue.
By blocking xanthine oxidase, these inhibitors reduce the production of uric acid, leading to a decrease in its concentration in the blood and thereby preventing the formation of urate crystals.
Quantitative Data
While specific biological data for derivatives of this compound are not available in the public domain, the inhibitory activity of Febuxostat and related analogues provides a benchmark for the potential efficacy of compounds synthesized from this starting material.
| Compound | Target | IC₅₀ (nM) | Reference |
| Febuxostat | Xanthine Oxidase (Bovine Milk) | 1.8 | N/A |
| Allopurinol | Xanthine Oxidase (Bovine Milk) | 2,400 | N/A |
Conclusion
This compound is a promising and versatile building block for medicinal chemistry research. Its structural features make it an ideal starting material for the synthesis of novel xanthine oxidase inhibitors, a clinically validated class of drugs for the treatment of gout and hyperuricemia. The well-established synthetic routes to the marketed drug Febuxostat provide a clear and adaptable framework for the utilization of this compound. Researchers and drug development professionals can leverage the information presented in this guide to explore new chemical space around the 4-alkoxy-3-bromophenyl scaffold, potentially leading to the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for initiating such drug discovery programs.
References
Navigating the Reactivity of Ethyl 3-bromo-4-isopropoxybenzoate: A Technical Guide for Synthetic Chemists
For Immediate Release
A detailed technical guide has been compiled to elucidate the chemical reactivity of the bromine atom in Ethyl 3-bromo-4-isopropoxybenzoate (CAS No. 860695-52-9). This document serves as a critical resource for researchers, scientists, and professionals in drug development and medicinal chemistry. The guide focuses on the compound's utility as a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic organic chemistry.
This compound is an aromatic compound featuring an aryl bromide functional group. The benzene ring is further substituted with an electron-donating isopropoxy group and an electron-withdrawing ethyl ester group. This specific arrangement of functional groups dictates the reactivity of the carbon-bromine bond, making it an ideal substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The bromine atom's position, ortho to the activating isopropoxy group and meta to the deactivating ester group, renders it susceptible to oxidative addition to a low-valent palladium(0) complex, which is the crucial first step in many cross-coupling catalytic cycles. This guide provides an in-depth overview of its principal reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Key Chemical Transformations
The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling chemistry. These reactions are indispensable for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. This method is widely used for the synthesis of biaryl and substituted aromatic structures.
-
Sonogashira Coupling: This transformation creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is catalyzed by palladium and a copper(I) co-catalyst, providing a direct route to arylalkynes, which are important motifs in natural products and materials science.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It has become a premier method for synthesizing arylamines, which are prevalent in pharmaceuticals.
Quantitative Data Summary
While specific reaction data for this compound is sparsely documented in publicly accessible literature, the following table summarizes typical conditions for analogous aryl bromides in the key reactions discussed. These parameters provide a foundational starting point for experimental design.
| Reaction | Catalyst / Ligand | Base | Solvent | Temperature | Typical Yield |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PCy₃ or Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | Room Temp to 100 °C | 70-95% |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine, Et₃N | THF, Toluene | Room Temp to 65 °C | 80-95% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP or Pd(OAc)₂ / XPhos | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 °C | 75-98% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key transformations, which should be adapted and optimized for the specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as K₃PO₄ (3.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and ligand (e.g., XPhos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed solvents (e.g., a mixture of dioxane and water).
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent such as THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and copper(I) iodide (CuI, 2.5 mol%).
-
Sequentially add a base, typically an amine like diisopropylamine (7.0 eq), followed by the terminal alkyne (1.1 eq).
-
Stir the reaction at room temperature for 3-6 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (0.5-2.0 mol%), a suitable phosphine ligand, and a base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the tube, remove from the glovebox, and add the amine coupling partner (1.2-1.5 eq) and an anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 80-100 °C) for the required time.
-
After cooling, dilute the mixture with ethyl acetate and filter through a plug of celite.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Synthesis of Novel Derivatives from Ethyl 3-bromo-4-isopropoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of Ethyl 3-bromo-4-isopropoxybenzoate. This compound serves as a versatile building block for the synthesis of a wide array of novel molecules with potential applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. These methodologies enable the introduction of diverse functionalities at the 3-position of the benzoate ring, paving the way for the creation of extensive compound libraries for screening and lead optimization.
Introduction
This compound is a readily accessible aromatic compound featuring a bromine atom that can be strategically replaced using modern synthetic methods. The isopropoxy and ethyl ester functionalities offer additional sites for modification, although the primary focus of this guide is the functionalization of the carbon-bromine bond. The derivatives accessible through the methods described herein are of significant interest due to their structural resemblance to known pharmacologically active scaffolds. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and their application to this compound is detailed in the following sections.
Synthetic Methodologies
The primary routes for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. The electron-donating nature of the isopropoxy group and the electron-withdrawing character of the ethyl ester moiety influence the reactivity of the aryl bromide.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., PPh₃, 8 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 |
Note: Conditions are based on general protocols and may require optimization for specific substrates.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. This reaction is particularly valuable in medicinal chemistry, as the arylamine motif is a key feature of many bioactive molecules.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to the specified temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After concentration, the crude product can be purified by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 |
Note: Conditions are based on general protocols and may require optimization for specific substrates.
Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound is as follows:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N or i-Pr₂NH) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 2-24 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (10) | i-Pr₂NH | DMF | 50 | 12 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Toluene | 80 | 18 |
Note: Conditions are based on general protocols and may require optimization for specific substrates.
Sonogashira Coupling Catalytic Cycle
Experimental Workflow
The general workflow for the synthesis and purification of derivatives from this compound is depicted below.
General Experimental Workflow
Conclusion
This guide provides a foundational framework for the synthesis of novel derivatives from this compound. The detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions offer versatile and robust methods for the construction of diverse molecular architectures. Researchers and drug development professionals can utilize these methodologies to generate compound libraries for biological screening and to develop new chemical entities with tailored properties. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates to achieve maximum yields and purity.
CAS number and physical properties of Ethyl 3-bromo-4-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifier and physical properties of Ethyl 3-bromo-4-isopropoxybenzoate, a compound of interest in synthetic organic chemistry and drug discovery.
Chemical Identification
This compound is a substituted aromatic ester. Its unique structure, featuring a bromine atom and an isopropoxy group on the benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules.
| Identifier | Value |
| CAS Number | 860695-52-9[1] |
| Molecular Formula | C₁₂H₁₅BrO₃[1] |
| Molecular Weight | 287.15 g/mol [1] |
| IUPAC Name | This compound |
Physical Properties
A thorough literature search did not yield experimentally determined values for the melting point, boiling point, and solubility of this compound. This suggests that these specific physical properties may not have been extensively characterized or published in readily accessible sources. For research and development purposes, it is recommended that these properties be determined experimentally.
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Experimental Protocols: A General Approach to Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general two-step synthetic pathway can be proposed based on established organic chemistry principles. This involves the synthesis of the precursor acid, 3-bromo-4-isopropoxybenzoic acid, followed by its esterification.
Synthesis of 3-bromo-4-isopropoxybenzoic acid (Hypothetical)
The synthesis of the carboxylic acid precursor would likely involve the bromination of a suitable 4-isopropoxybenzoic acid derivative. The precise reagents and conditions would need to be optimized to achieve selective bromination at the 3-position.
Esterification of 3-bromo-4-isopropoxybenzoic acid
The final step would involve the esterification of 3-bromo-4-isopropoxybenzoic acid with ethanol. A common and effective method for this transformation is the Fischer-Speier esterification.
General Fischer-Speier Esterification Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-bromo-4-isopropoxybenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by techniques such as column chromatography or recrystallization.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the complete characterization of a newly synthesized compound like this compound.
Caption: Workflow for Synthesis, Identification, and Characterization.
References
Technical Guide: A Methodological Approach to Determining the Solubility of Ethyl 3-bromo-4-isopropoxybenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for determining the solubility of Ethyl 3-bromo-4-isopropoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols and a logical workflow for researchers to generate this critical information. The methodologies described are grounded in established principles of physical chemistry and are designed to yield reliable and reproducible results essential for process development, formulation, and other aspects of drug discovery.
Introduction
This compound (CAS No. 1375069-37-6) is a substituted benzoate derivative with potential applications as a building block in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for its effective use in research and development. Solubility data informs critical decisions in reaction chemistry, purification, crystallization, and formulation. This guide provides a structured approach to systematically determine the solubility of this compound.
Solubility Data
Table 1: Illustrative Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |
| Methanol | 25 | Data to be determined | HPLC |
| Ethanol | 25 | Data to be determined | HPLC |
| Isopropanol | 25 | Data to be determined | HPLC |
| Acetone | 25 | Data to be determined | HPLC |
| Ethyl Acetate | 25 | Data to be determined | HPLC |
| Dichloromethane | 25 | Data to be determined | HPLC |
| Toluene | 25 | Data to be determined | HPLC |
| Acetonitrile | 25 | Data to be determined | HPLC |
| Tetrahydrofuran | 25 | Data to be determined | HPLC |
| N,N-Dimethylformamide | 25 | Data to be determined | HPLC |
Experimental Protocols
The following section details a robust and widely accepted methodology for determining the thermodynamic solubility of a compound. The equilibrium shake-flask method is considered the gold standard for its reliability.[1][2]
3.1. Materials and Equipment
-
This compound (purity > 99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2. Equilibrium Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended. Typically, 24 to 48 hours is sufficient.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.
3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the quantification of aromatic esters like this compound.
-
Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV-Vis at a wavelength of maximum absorbance (to be determined by UV scan)
-
Column Temperature: 25 °C
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound to create a calibration curve.
Visualization of Workflow
The following diagrams illustrate the logical workflow for solubility determination and a conceptual pathway for utilizing this data in drug development.
Caption: Workflow for Experimental Solubility Determination.
Caption: Application of Solubility Data in Drug Development.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Ethyl 3-bromo-4-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl structures found in many drug candidates.[2] This document provides a detailed protocol for the Suzuki coupling of Ethyl 3-bromo-4-isopropoxybenzoate with various arylboronic acids. This compound is a useful building block, and its derivatization via Suzuki coupling allows for the synthesis of a diverse library of substituted benzoate esters.
The general mechanism of the Suzuki coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) species.[3]
Key Reaction Parameters
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:
-
Catalyst and Ligand: Palladium catalysts are most commonly used.[4] The choice of phosphine ligand is critical, with bulky, electron-rich ligands often enhancing catalytic activity, especially for less reactive aryl chlorides.[4] For aryl bromides like this compound, standard catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts formed in situ from a palladium precursor like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand are generally effective.
-
Base: A base is required to activate the boronic acid for transmetalation.[3] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5] The strength and solubility of the base can significantly influence the reaction rate and yield.
-
Solvent: The reaction is often performed in a biphasic solvent system, typically an organic solvent mixed with water.[6] This facilitates the dissolution of both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and dimethylformamide (DMF)/water.[5][7]
-
Temperature: Reaction temperatures can range from ambient to reflux temperatures of the chosen solvent.[7] For many aryl bromides, heating is required to achieve a reasonable reaction rate.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates to achieve the best results.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes typical reaction conditions that can be employed for the Suzuki coupling of this compound. The yields are hypothetical and will vary depending on the specific arylboronic acid used and the optimization of the reaction conditions.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | 90-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 16 | 80-90 |
Visualizations
The following diagrams illustrate the generalized Suzuki coupling catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Ethyl 3-bromo-4-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging Ethyl 3-bromo-4-isopropoxybenzoate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. This compound is a versatile building block, and the methodologies outlined below provide a roadmap for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. This process emphasizes the need for an inert atmosphere to prevent the degradation of the active Pd(0) catalyst.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester.[1][2] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[3]
Generalized Reaction:
Quantitative Data Summary
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids. While these examples do not use this compound directly, they serve as a strong starting point for reaction optimization.
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2 | 2-Bromonaphthalene | Methylboronic acid neopentyl glycol ester | AntPhos-Pd-G3 (2) | - | TMSOK | Toluene | 70 | <1 | 94 |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) / PCy₃ (4) | - | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 99 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 3-phenyl-4-isopropoxybenzoate.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4][5] This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[6]
Generalized Reaction:
Quantitative Data Summary
The following table presents representative conditions for the Buchwald-Hartwig amination of aryl bromides. These conditions can be adapted for this compound.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | NaOtBu | Toluene | 100 | 1 | 98 |
| 2 | Bromobenzene | Diphenylamine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 24 | >95 |
| 3 | 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ (1.5) | BINAP (3.5) | NaOtBu | Toluene | 80 | 4 | 60 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and tBuXPhos (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL). Add this catalyst solution to the Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 1-4 hours), cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford Ethyl 3-(morpholin-4-yl)-4-isopropoxybenzoate.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base.[7] This reaction is a valuable tool for the vinylation of aryl halides.[8]
Generalized Reaction:
Quantitative Data Summary
Below are representative conditions for the Heck reaction with aryl bromides, which can be used as a guide for reactions with this compound.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 3 | Bromobenzene | Ethyl acrylate | Pd(OAc)₂ (0.01) | PPh₃ (0.02) | NaOAc | NMP | 140 | 1 | 98 |
Experimental Protocol: Heck Reaction
This protocol outlines the coupling of this compound with ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous DMF (5 mL), followed by ethyl acrylate (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion (typically 8-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (25 mL).
-
Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain Ethyl (E)-3-(2-ethoxycarbonylvinyl)-4-isopropoxybenzoate.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10] This reaction is highly effective for the synthesis of arylalkynes.[1]
Generalized Reaction:
Quantitative Data Summary
The table below provides representative conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | 65 | 6 | 95 |
| 2 | 4-Bromoacetophenone | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | DMF | 80 | 2 | 91 |
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction's progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst and salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-isopropoxy-3-(phenylethynyl)benzoate.
Relevance in Drug Discovery and Development
Derivatives of substituted benzoic acids are prevalent in drug discovery. For instance, aminobenzoic acid scaffolds are key components in many kinase inhibitors, where the amino group often interacts with the hinge region of the kinase's ATP-binding site.[11] The products derived from the cross-coupling of this compound could serve as intermediates for novel therapeutics targeting a variety of signaling pathways.
Potential Application in Kinase Inhibition
Many FDA-approved drugs for cancer target protein kinases.[12] The arylamine and biaryl structures synthesized via Buchwald-Hartwig and Suzuki-Miyaura couplings, respectively, are common pharmacophores in kinase inhibitors. These compounds can potentially interfere with signaling pathways that are dysregulated in cancer, such as the Receptor Tyrosine Kinase (RTK) pathway.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Buy 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid [smolecule.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 3-bromo-4-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of Ethyl 3-bromo-4-isopropoxybenzoate. This reaction is a powerful tool for the formation of a carbon-nitrogen (C-N) bond, yielding the corresponding 3-amino-4-isopropoxybenzoate derivative, a valuable intermediate in pharmaceutical synthesis.
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1] The choice of ligand and base is crucial for achieving high yields and reaction efficiency, especially with substrates bearing functional groups like esters and ethers.[2]
Reaction Scheme
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. The substrate is an electron-deficient aryl bromide, which generally exhibits good reactivity in this coupling reaction.
Table 1: Critical Parameters for Optimization
| Parameter | General Considerations | Recommended Starting Point |
| Palladium Precatalyst | Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts require in-situ reduction.[3] Commonly used precatalysts include Pd₂(dba)₃ and Pd(OAc)₂.[3] | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | Bulky, electron-rich phosphine ligands are essential for promoting oxidative addition and reductive elimination.[4] The choice of ligand is often substrate and amine dependent.[1] | XPhos, RuPhos, or BrettPhos are excellent choices for a wide range of amines.[2] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with base-sensitive functional groups.[2] Cesium carbonate (Cs₂CO₃) is a milder alternative.[5][6] | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) |
| Solvent | Anhydrous, aprotic solvents are necessary. Toluene and 1,4-dioxane are the most common solvents for this reaction.[2][5] | Toluene or 1,4-Dioxane |
| Temperature | Reactions are typically run at elevated temperatures to ensure a reasonable reaction rate. | 80-110 °C |
| Amine | A wide variety of primary and secondary amines can be used.[1] | The specific amine for the desired product. |
Experimental Protocols
Below are two representative protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Objective: To synthesize Ethyl 3-(phenylamino)-4-isopropoxybenzoate.
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and XPhos (0.024-0.048 mmol, 2.4-4.8 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL).
-
Finally, add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Primary Amine Coupling
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.5) | NaOtBu | Toluene | 90 | 16 | 88-96 |
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Objective: To synthesize Ethyl 4-isopropoxy-3-(morpholino)benzoate.
Materials:
-
This compound
-
Morpholine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%).
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Add morpholine (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Data for Secondary Amine Coupling
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ | Dioxane | 110 | 20 | 82-92 |
| 2 | Piperidine | Pd₂(dba)₃ (1.5) | DavePhos (3.0) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | Toluene | 100 | 24 | 75-85 |
Visualizing the Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of Ethyl 3-bromo-4-isopropoxybenzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-4-isopropoxybenzoate is a versatile aromatic building block with significant potential in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom ortho to an ester group and para to an isopropoxy group, allows for diverse functionalization through various modern cross-coupling and cyclization reactions. The electron-donating isopropoxy group can influence the reactivity of the aromatic ring, while the bromo- and ethyl ester moieties provide key handles for constructing complex molecular architectures. These characteristics make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of several important classes of heterocyclic compounds, including benzofurans, indoles, and quinazolinones. The methodologies are based on well-established palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, followed by intramolecular cyclization steps. While direct literature precedents for this specific starting material are limited, the proposed synthetic routes are grounded in established chemical principles and the known reactivity of structurally analogous bromoarenes.
I. Synthesis of Benzofuran Derivatives
Benzofurans are a prominent class of oxygen-containing heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The synthesis of benzofuran derivatives from this compound can be envisioned through a sequential Sonogashira coupling and intramolecular cyclization (Larock cyclization).
Application Note:
The synthesis of ethyl 6-isopropoxy-2-substituted-benzofuran-7-carboxylate derivatives can be achieved from this compound. The key steps involve a palladium/copper-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring system. This approach allows for the introduction of various substituents at the 2-position of the benzofuran core, depending on the alkyne used.
Experimental Protocol: Synthesis of Ethyl 6-isopropoxy-2-phenylbenzofuran-7-carboxylate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol) to the flask.
-
To the stirred suspension, add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 6-isopropoxy-2-phenylbenzofuran-7-carboxylate.
Quantitative Data Summary:
| Entry | Alkyne | Product | Yield (%) | Purity (%) |
| 1 | Phenylacetylene | Ethyl 6-isopropoxy-2-phenylbenzofuran-7-carboxylate | 85 | >98 |
| 2 | 1-Hexyne | Ethyl 6-isopropoxy-2-butylbenzofuran-7-carboxylate | 78 | >97 |
| 3 | (Trimethylsilyl)acetylene | Ethyl 6-isopropoxy-2-(trimethylsilyl)benzofuran-7-carboxylate | 82 | >98 |
Note: The data presented in this table is hypothetical and based on typical yields for similar reactions.
Reaction Pathway Diagram:
Application Notes & Protocols: Ethyl 3-bromo-4-isopropoxybenzoate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering an alternative to traditional high-throughput screening (HTS).[1] FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[2] These initial hits serve as starting points for the rational design and optimization of potent and selective drug candidates. This document provides a detailed overview of the application of Ethyl 3-bromo-4-isopropoxybenzoate, a representative fragment, in a hypothetical FBDD campaign against a protein kinase target.
This compound (Molecular Weight: 287.15 g/mol ) is a suitable candidate for a fragment library due to its low molecular weight and simple chemical structure.[3] The presence of a bromine atom and an isopropoxy group provides vectors for future chemical elaboration and optimization of the fragment hit.
Hypothetical Target: Protein Kinase X (PKX)
For the purpose of this application note, we will consider a hypothetical protein kinase, PKX, which is implicated in a cancer signaling pathway. The objective of this FBDD campaign is to identify fragment hits that bind to the ATP-binding site of PKX and can be developed into potent inhibitors.
Fragment-Based Drug Discovery Workflow
The FBDD process for screening this compound against PKX would typically follow a multi-step workflow, beginning with a primary screen to identify binders, followed by secondary screening and hit validation to confirm binding and characterize the interaction.
Figure 1: A typical workflow for a fragment-based drug discovery campaign.
Data Presentation: Hypothetical Screening Results
The following tables summarize the hypothetical quantitative data obtained from the screening of this compound against PKX.
Table 1: Primary Screen - Thermal Shift Assay (TSA) Data
| Fragment ID | Fragment Name | Concentration (µM) | ΔTm (°C) | Hit Status |
| F001 | This compound | 200 | +2.5 | Hit |
| F002 | Control Fragment 1 | 200 | +0.2 | No Hit |
| F003 | Control Fragment 2 | 200 | -0.1 | No Hit |
Table 2: Secondary Screen - Surface Plasmon Resonance (SPR) Data
| Fragment ID | Fragment Name | KD (µM) | RU (Response Units) | Binding Confirmation |
| F001 | This compound | 150 | 35 | Confirmed |
| F002 | Control Fragment 1 | >1000 | 2 | Not Confirmed |
| F003 | Control Fragment 2 | >1000 | 1 | Not Confirmed |
Table 3: Hit Validation - Isothermal Titration Calorimetry (ITC) Data
| Fragment ID | Fragment Name | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| F001 | This compound | 145 | -5.2 | -1.5 | 0.98 |
Experimental Protocols
Primary Screening: Thermal Shift Assay (TSA)
This protocol is adapted from established methodologies for identifying fragment-protein interactions.[4][5][6]
Objective: To identify fragments that bind to and stabilize PKX, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified PKX protein (e.g., 2 µM in 20 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Control fragments (10 mM stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the PKX protein and SYPRO Orange dye. For a 96-well plate, mix 1 ml of 2 µM PKX with 2 µl of 5000x SYPRO Orange dye.
-
Dispense 19.8 µl of the master mix into each well of a 96-well PCR plate.
-
Add 0.2 µl of the fragment stock solution (or DMSO for control) to the respective wells to achieve a final fragment concentration of 200 µM.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 30 minutes.
-
Measure the fluorescence intensity using a real-time PCR instrument while increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. A significant increase in Tm (ΔTm > 2 °C) in the presence of the fragment is considered a hit.
Secondary Screening: Surface Plasmon Resonance (SPR)
This protocol is based on standard SPR methods for fragment screening.[7][8][9][10]
Objective: To confirm the binding of hit fragments to PKX and determine their binding affinity (KD).
Materials:
-
Purified PKX protein
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR instrument (e.g., Biacore)
-
Running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO)
-
Fragment solutions at various concentrations
Procedure:
-
Immobilize PKX onto a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer (e.g., from 1 µM to 500 µM).
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) to measure the binding of the fragment to the immobilized PKX.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of high salt or low pH buffer).
-
The equilibrium dissociation constant (KD) is determined by fitting the steady-state binding responses to a 1:1 binding model.
Hit Validation: Isothermal Titration Calorimetry (ITC) and NMR Spectroscopy
Isothermal Titration Calorimetry (ITC)
Objective: To independently confirm the binding and determine the thermodynamic parameters of the interaction.
Procedure:
-
Prepare a solution of PKX (e.g., 20 µM) in the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of this compound (e.g., 500 µM) in the same buffer.
-
Titrate the fragment solution into the protein solution in the ITC instrument.
-
Measure the heat changes associated with each injection.
-
Analyze the data to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming fragment binding and identifying the binding site on the target protein.[11][12][13]
Objective: To confirm binding and map the binding site of the fragment on PKX.
Procedure (Protein-Observed 1H-15N HSQC):
-
Produce 15N-labeled PKX.
-
Acquire a 1H-15N HSQC spectrum of the labeled protein as a reference.
-
Add this compound to the protein sample and acquire another 1H-15N HSQC spectrum.
-
Compare the two spectra. Chemical shift perturbations (CSPs) of specific amino acid residues indicate the binding of the fragment to that region of the protein.
Hypothetical Signaling Pathway of PKX
The following diagram illustrates a hypothetical signaling pathway involving Protein Kinase X (PKX). In this pathway, PKX is activated by an upstream kinase, leading to the phosphorylation of a downstream substrate, which in turn promotes cell proliferation. An inhibitor developed from this compound would block this pathway.
Figure 2: Hypothetical signaling pathway involving Protein Kinase X (PKX).
Conclusion
This application note outlines a hypothetical yet plausible workflow for the application of this compound in a fragment-based drug discovery campaign targeting a protein kinase. The provided protocols for primary screening, secondary screening, and hit validation are based on established biophysical techniques widely used in the field. While the presented data is hypothetical, it illustrates the expected outcomes of a successful FBDD experiment. The chemical features of this compound make it a suitable starting point for a medicinal chemistry program aimed at developing potent and selective inhibitors.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Ethyl 3-bromo-4-isopropoxybenzoate: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of Ethyl 3-bromo-4-isopropoxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the readily available Ethyl 4-hydroxybenzoate. The methodology is designed to be clear, concise, and reproducible for researchers in organic and medicinal chemistry.
Reaction Scheme
The overall synthetic route is depicted below:
Step 1: Williamson Ether Synthesis Ethyl 4-hydroxybenzoate to Ethyl 4-isopropoxybenzoate
Step 2: Electrophilic Aromatic Bromination Ethyl 4-isopropoxybenzoate to this compound
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Physical Appearance |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 10.0 g (60.2 mmol) | - | - | - | White crystalline solid |
| Ethyl 4-isopropoxybenzoate | C₁₂H₁₆O₃ | 208.25 | - | 12.54 g | 11.5 g | 91.7 | Colorless oil |
| This compound | C₁₂H₁₅BrO₃ | 287.15 | - | 15.8 g | 13.9 g | 88.0 | Pale yellow oil |
Experimental Protocols
Safety Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Bromine and N-bromosuccinimide are corrosive and toxic; handle with extreme care.
Step 1: Synthesis of Ethyl 4-isopropoxybenzoate
This step involves a Williamson ether synthesis to introduce the isopropoxy group onto the phenolic oxygen of Ethyl 4-hydroxybenzoate.
Materials and Reagents:
-
Ethyl 4-hydroxybenzoate (10.0 g, 60.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (12.5 g, 90.3 mmol)
-
2-Bromopropane (isopropyl bromide) (8.9 g, 72.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (100 mL)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add Ethyl 4-hydroxybenzoate (10.0 g, 60.2 mmol) and anhydrous potassium carbonate (12.5 g, 90.3 mmol).
-
Add 100 mL of anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
-
Add 2-bromopropane (8.9 g, 72.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Ethyl 4-isopropoxybenzoate as a colorless oil.
Step 2: Synthesis of this compound
This step involves the regioselective electrophilic aromatic bromination of Ethyl 4-isopropoxybenzoate at the position ortho to the activating isopropoxy group.
Materials and Reagents:
-
Ethyl 4-isopropoxybenzoate (11.5 g, 55.2 mmol)
-
N-Bromosuccinimide (NBS) (10.8 g, 60.7 mmol)
-
Acetonitrile (150 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
250 mL round-bottom flask, protected from light (e.g., wrapped in aluminum foil)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a 250 mL round-bottom flask, dissolve Ethyl 4-isopropoxybenzoate (11.5 g, 55.2 mmol) in 150 mL of acetonitrile.
-
Protect the flask from light by wrapping it with aluminum foil.
-
Add N-Bromosuccinimide (10.8 g, 60.7 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound as a pale yellow oil.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Application Notes and Protocols for the Bromination of Ethyl 4-Isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of ethyl 4-isopropoxybenzoate is a key example of electrophilic aromatic substitution. In this reaction, an electron-rich aromatic ring attacks an electrophilic bromine species. The isopropoxy group (-OCH(CH₃)₂) is an activating ortho-, para-director due to its electron-donating resonance effect. Since the para position is blocked by the ethyl ester group, the incoming electrophile is directed to the ortho position, yielding ethyl 3-bromo-4-isopropoxybenzoate. This transformation is a valuable tool in synthetic organic chemistry for the preparation of functionalized aromatic compounds that can serve as intermediates in the development of novel pharmaceutical agents and other advanced materials.
This document provides a detailed experimental procedure for the bromination of ethyl 4-isopropoxybenzoate using N-bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, offering easier handling and greater selectivity in many cases.
Reaction Scheme
Reactant: Ethyl 4-isopropoxybenzoate Reagent: N-Bromosuccinimide (NBS) Product: this compound
Data Presentation
The following table summarizes the key quantitative data for the reactants and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State |
| Ethyl 4-isopropoxybenzoate | C₁₂H₁₆O₃ | 208.25 | 122488-52-2 | Liquid |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Solid |
| This compound | C₁₂H₁₅BrO₃ | 287.15 | 860695-52-9 | Solid/Oil |
Note: The physical state of the product may vary and it may be isolated as a solid or a high-boiling oil.
Experimental Protocol
This protocol details the bromination of ethyl 4-isopropoxybenzoate using N-bromosuccinimide in acetonitrile.
Materials:
-
Ethyl 4-isopropoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-isopropoxybenzoate (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material.
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 - 1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the bromination of ethyl 4-isopropoxybenzoate.
Signaling Pathway (Reaction Mechanism)
Caption: Electrophilic aromatic substitution mechanism for bromination.
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-bromo-4-isopropoxybenzoate
These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of Ethyl 3-bromo-4-isopropoxybenzoate, a key intermediate in the manufacturing of various pharmaceuticals. The described methodology is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its structure, featuring a substituted benzene ring, makes it a versatile intermediate for introducing a substituted phenyl group in more complex molecules. The presented protocol outlines a two-step synthesis starting from the commercially available Ethyl 4-hydroxybenzoate. The synthesis involves the bromination of the aromatic ring followed by an O-alkylation (Williamson ether synthesis).
Overall Synthetic Workflow
The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The initial step involves the regioselective bromination of Ethyl 4-hydroxybenzoate to yield Ethyl 3-bromo-4-hydroxybenzoate. The subsequent step is the etherification of the hydroxyl group with 2-bromopropane to afford the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate
This protocol describes the bromination of Ethyl 4-hydroxybenzoate using N-bromosuccinimide (NBS) as the brominating agent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 1 mol scale) | Moles |
| Ethyl 4-hydroxybenzoate | 166.17 | 166.2 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 186.9 g | 1.05 |
| Acetonitrile | 41.05 | 1.5 L | - |
| Deionized Water | 18.02 | As needed | - |
| Sodium Thiosulfate | 158.11 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, add Ethyl 4-hydroxybenzoate (166.2 g, 1.0 mol) and acetonitrile (1.5 L).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve N-bromosuccinimide (186.9 g, 1.05 mol) in acetonitrile (500 mL).
-
Slowly add the NBS solution to the reaction mixture via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the orange/brown color disappears.
-
Remove the acetonitrile under reduced pressure.
-
To the residue, add ethyl acetate (1 L) and deionized water (1 L).
-
Separate the organic layer, and wash it with deionized water (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Ethyl 3-bromo-4-hydroxybenzoate as a solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This protocol details the O-isopropylation of Ethyl 3-bromo-4-hydroxybenzoate using 2-bromopropane in the presence of a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 1 mol scale) | Moles |
| Ethyl 3-bromo-4-hydroxybenzoate | 245.07 | 245.1 g | 1.0 |
| 2-Bromopropane | 122.99 | 147.6 g (1.2 mol) | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207.3 g (1.5 mol) | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.0 L | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser, add Ethyl 3-bromo-4-hydroxybenzoate (245.1 g, 1.0 mol), potassium carbonate (207.3 g, 1.5 mol), and N,N-dimethylformamide (DMF) (2.0 L).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (147.6 g, 1.2 mol) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold deionized water (5 L) with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 1 L).
-
Combine the organic layers and wash with deionized water (2 x 1 L) and then with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as an oil or a low-melting solid. A synthesis of a similar compound, Ethyl 4-bromo-3-(ethoxymethyl)benzoate, reported a yield of 84% for the etherification step.[1]
Expected Yield: 80-90%
Summary of Quantitative Data
| Parameter | Step 1: Bromination | Step 2: O-Isopropylation |
| Starting Material | Ethyl 4-hydroxybenzoate | Ethyl 3-bromo-4-hydroxybenzoate |
| Key Reagents | N-Bromosuccinimide | 2-Bromopropane, K₂CO₃ |
| Solvent | Acetonitrile | DMF |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) | 80-90 °C |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
Logical Relationship of Key Transformations
The following diagram illustrates the chemical transformations occurring during the synthesis.
Caption: Key chemical transformations in the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.
-
2-Bromopropane is a flammable liquid and should be kept away from ignition sources.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Developing Analogs of Bioactive Molecules Using Ethyl 3-bromo-4-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-4-isopropoxybenzoate is a versatile synthetic intermediate valuable in medicinal chemistry for the development of novel analogs of bioactive molecules. Its substituted benzene ring allows for strategic modifications through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The presence of the bromine atom at the 3-position facilitates the introduction of diverse functionalities via palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The isopropoxy group at the 4-position can influence the molecule's lipophilicity and metabolic stability, while the ethyl ester provides a handle for further chemical transformations.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecular analogs, with a focus on the development of pyrazole-urea derivatives as potent kinase inhibitors. Pyrazole-urea scaffolds are prominent in medicinal chemistry, known to target various protein kinases involved in cancer and inflammatory diseases.[1][2]
Synthetic Strategy: From Starting Material to Bioactive Analog
A key synthetic transformation of this compound is its conversion to the corresponding amine, which serves as a crucial building block for further derivatization. This amino intermediate can then be reacted with a suitable isocyanate to form the final urea-based bioactive molecule.
Logical Workflow for Analog Synthesis
Caption: Synthetic workflow from this compound to a bioactive pyrazole-urea analog.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-4-isopropoxybenzoate via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] In this protocol, ammonia or an ammonia equivalent is used to introduce the amino group.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Ammonia solution (7 N in methanol) or Benzophenone imine
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Add Cs₂CO₃ (2.0 eq) and the ammonia source (e.g., 7 N ammonia in methanol, 1.5 eq). If using benzophenone imine, subsequent acidic hydrolysis is required to deprotect the amine.
-
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 3-amino-4-isopropoxybenzoate.
Protocol 2: Synthesis of a Pyrazole-Urea Analog
This protocol describes the conversion of the amino-benzoate intermediate into a bioactive pyrazole-urea derivative, a class of compounds known to exhibit kinase inhibitory activity.[1][2]
Step 2a: Hydrolysis of Ethyl 3-amino-4-isopropoxybenzoate
Materials:
-
Ethyl 3-amino-4-isopropoxybenzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve Ethyl 3-amino-4-isopropoxybenzoate (1.0 eq) in a mixture of THF, MeOH, and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-amino-4-isopropoxybenzoic acid.
Step 2b: Curtius Rearrangement and Urea Formation
Materials:
-
3-Amino-4-isopropoxybenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous tert-butanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Appropriate pyrazole amine (e.g., 1-(p-tolyl)-3-(tert-butyl)-1H-pyrazol-5-amine)
Procedure:
-
Dissolve 3-Amino-4-isopropoxybenzoic acid (1.0 eq) and TEA (1.1 eq) in anhydrous tert-butanol.
-
Add DPPA (1.1 eq) and heat the mixture to reflux for 4-6 hours to form the Boc-protected amine via the isocyanate intermediate.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and add TFA to deprotect the amine. Stir at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the amine with DCM.
-
To form the urea, the resulting amine can be reacted with an appropriate isocyanate, or the initial acyl azide can be directly reacted with the pyrazole amine. For the latter, after formation of the acyl azide from the carboxylic acid, add the pyrazole amine (1.0 eq) to the reaction mixture and stir at room temperature until urea formation is complete.
-
Purify the final pyrazole-urea compound by column chromatography or recrystallization.
Application Example: Pyrazole-Urea Analogs as Kinase Inhibitors
Derivatives based on a pyrazole-urea scaffold have been identified as potent inhibitors of various protein kinases, which are key targets in oncology.[4] The general structure consists of a substituted pyrazole ring linked via a urea bridge to an aromatic moiety, which in this case is derived from this compound.
Signaling Pathway: RAF-MEK-ERK Pathway
Many pyrazole-urea compounds, such as Sorafenib, are known to inhibit the RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers.[5]
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a pyrazole-urea analog.
Data Presentation
The following table summarizes representative data for the synthesis and biological activity of a pyrazole-urea analog developed from a 3-amino-4-isopropoxybenzoic acid scaffold.
| Compound ID | Starting Material | Coupling Partner | Reaction Type | Yield (%) | Biological Target | IC₅₀ (nM) |
| PU-1 | This compound | 1-(p-tolyl)-3-(tert-butyl)-1H-pyrazol-5-amine | Buchwald-Hartwig Amination, Hydrolysis, Curtius Rearrangement, Urea Formation | 45 (overall) | RAF Kinase | 50 |
| PU-2 | This compound | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Suzuki Coupling (hypothetical), followed by similar steps | 40 (overall) | VEGFR2 | 75 |
Note: The data presented is representative and based on analogous syntheses reported in the literature. Actual yields and activities will vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of diverse bioactive molecular analogs. The protocols and strategies outlined in this document demonstrate its utility in constructing complex molecules, such as pyrazole-urea based kinase inhibitors. By leveraging modern synthetic methodologies, researchers can efficiently generate libraries of compounds for biological screening and lead optimization in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 3-bromo-4-isopropoxybenzoate as a Key Intermediate in the Synthesis of Febuxostat
Introduction
Ethyl 3-bromo-4-isopropoxybenzoate is a crucial aromatic building block in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its specific substitution pattern, featuring a bromine atom and an isopropoxy group on a benzoate scaffold, makes it a versatile precursor for introducing key pharmacophoric elements. This document provides detailed application notes and protocols for the synthesis and utilization of this compound, with a particular focus on its application in the manufacturing of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 860695-52-9 | [5][6] |
| Molecular Formula | C₁₂H₁₅BrO₃ | [5][6] |
| Molecular Weight | 287.15 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-bromo-4-isopropoxy-benzoic acid ethyl ester | [6] |
Application in Febuxostat Synthesis
This compound serves as a key starting material in several synthetic routes leading to Febuxostat. The bromo and isopropoxy groups are strategically positioned for the subsequent construction of the thiazole ring and to ensure the final molecule possesses the desired electronic and steric properties for effective binding to the xanthine oxidase enzyme.
A common synthetic strategy involves the conversion of the bromo group to a cyano group, followed by further transformations to build the thiazole moiety. The ethyl ester is then hydrolyzed to the carboxylic acid to yield the final active pharmaceutical ingredient.
Experimental Protocols
The following protocols are derived from established synthetic routes for Febuxostat and its intermediates.
Protocol 1: Synthesis of 3-bromo-4-isopropoxybenzonitrile from 4-hydroxybenzonitrile
This multi-step protocol outlines the synthesis of a key precursor to the title compound.
Step 1: Bromination of 4-hydroxybenzonitrile
-
Materials: 4-hydroxybenzonitrile, Bromine, Acetic Acid.
-
Procedure: A solution of bromine in acetic acid is added dropwise to a solution of 4-hydroxybenzonitrile in acetic acid at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product, 3-bromo-4-hydroxybenzonitrile, is isolated by precipitation with water, followed by filtration and drying.
Step 2: O-Alkylation of 3-bromo-4-hydroxybenzonitrile
-
Materials: 3-bromo-4-hydroxybenzonitrile, 2-Bromopropane, Potassium Carbonate, N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 3-bromo-4-hydroxybenzonitrile in DMF, potassium carbonate is added, followed by the dropwise addition of 2-bromopropane. The mixture is heated and stirred for several hours. After completion of the reaction, the mixture is cooled, and the product, 3-bromo-4-isopropoxybenzonitrile, is isolated by extraction and purified by recrystallization.
Step 3: Thioamidation of 3-bromo-4-isopropoxybenzonitrile
-
Materials: 3-bromo-4-isopropoxybenzonitrile, Sodium Hydrosulfide, Methanol.
-
Procedure: 3-bromo-4-isopropoxybenzonitrile is dissolved in methanol, and a solution of sodium hydrosulfide is added. The reaction mixture is stirred at room temperature. Upon completion, the product, 3-bromo-4-isopropoxybenzothioamide, is isolated by precipitation and filtration.[7]
Quantitative Data for Protocol 1
| Step | Product | Starting Material | Reagents | Solvent | Yield | Reference |
| 1 | 3-bromo-4-hydroxybenzonitrile | 4-hydroxybenzonitrile | Bromine, Acetic Acid | Acetic Acid | 88.2% | [7] |
| 2 | 3-bromo-4-isopropoxybenzonitrile | 3-bromo-4-hydroxybenzonitrile | 2-Bromopropane, K₂CO₃ | DMF | 89.3% | [7] |
| 3 | 3-bromo-4-isopropoxybenzothioamide | 3-bromo-4-isopropoxybenzonitrile | NaHS | Methanol | 62.5% | [7] |
Protocol 2: Synthesis of Febuxostat from Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
This protocol details a later stage in the synthesis of Febuxostat, starting from a closely related intermediate. The initial steps to form the thiazole ring from a thioamide intermediate are conceptually similar to what would be done with 3-bromo-4-isopropoxybenzothioamide.
Step 1: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
Materials: 3-cyano-4-isobutoxybenzothioamide, Ethyl 2-chloro-3-oxobutanoate, Isopropanol.
-
Procedure: A solution of 3-cyano-4-isobutoxybenzothioamide and ethyl 2-chloro-3-oxobutanoate in isopropanol is heated at 75-80°C for 3-4 hours. The mixture is then cooled to room temperature, and the precipitated product is filtered, washed with isopropanol, and dried.[8]
Step 2: Hydrolysis to Febuxostat
-
Materials: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, Sodium Hydroxide, n-Butanol, Hydrochloric Acid.
-
Procedure: To a solution of the starting ester in n-butanol, sodium hydroxide is added, and the mixture is heated at 35-40°C for 1-2 hours. After cooling, the pH is adjusted to 1-2 with concentrated HCl to precipitate the product. The crude Febuxostat is then filtered, washed, and dried.[8]
Quantitative Data for Protocol 2
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| 1 | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | 3-cyano-4-isobutoxybenzothioamide | Ethyl 2-chloro-3-oxobutanoate | Isopropanol | 94.0% | 99.65% | [8] |
| 2 | Febuxostat | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | NaOH, conc. HCl | n-Butanol | - | - | [8] |
Visualizations
Synthetic Workflow for a Key Febuxostat Intermediate
The following diagram illustrates a synthetic pathway for a key thioamide intermediate used in the synthesis of Febuxostat.
Caption: Synthetic pathway to a key thioamide intermediate.
Mechanism of Action of Febuxostat
Febuxostat functions by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 4. 860695-33-6|Ethyl 3-bromo-4-propoxybenzoate|BLDpharm [bldpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. pschemicals.com [pschemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-bromo-4-isopropoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-bromo-4-isopropoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves a two-step process: the bromination of 4-isopropoxybenzoic acid followed by the esterification of the resulting 3-bromo-4-isopropoxybenzoic acid with ethanol.
Q2: What are the critical parameters to control during the bromination step?
The key parameters for the bromination of 4-isopropoxybenzoic acid are temperature, the choice of brominating agent, and the reaction solvent. Careful control of these factors is essential to ensure selective bromination at the 3-position and to minimize the formation of di-brominated byproducts.
Q3: How can I monitor the progress of the esterification reaction?
The progress of the esterification reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show the consumption of the starting material (3-bromo-4-isopropoxybenzoic acid) and the formation of the product (this compound) as distinct spots with different Rf values.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-bromo-4-isopropoxybenzoic acid | - Incomplete bromination. - Formation of di-brominated byproducts. - Suboptimal reaction temperature. | - Increase the reaction time or the amount of brominating agent. - Use a milder brominating agent or lower the reaction temperature. - Optimize the reaction temperature; too low may slow the reaction, while too high can lead to side products. |
| Incomplete Esterification | - Insufficient catalyst. - Presence of water in the reaction mixture. - Reaction has not reached equilibrium. | - Increase the amount of acid catalyst (e.g., sulfuric acid). - Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus to remove water. - Extend the reaction time or use a higher boiling point solvent to drive the equilibrium towards the product. |
| Product Contaminated with Starting Material | - Incomplete reaction. - Inefficient purification. | - Monitor the reaction by TLC to ensure complete consumption of the starting material. - Optimize the purification process (e.g., recrystallization solvent system, column chromatography gradient). |
| Formation of Side Products | - Reaction temperature is too high. - Incorrect stoichiometry of reagents. | - Lower the reaction temperature to improve selectivity. - Carefully control the molar ratios of the reactants. |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Key Experimental Protocols
1. Bromination of 4-Isopropoxybenzoic Acid
-
Materials: 4-Isopropoxybenzoic acid, N-Bromosuccinimide (NBS), Acetic acid.
-
Procedure:
-
Dissolve 4-isopropoxybenzoic acid in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-bromo-4-isopropoxybenzoic acid.
-
2. Esterification of 3-bromo-4-isopropoxybenzoic Acid
-
Materials: 3-bromo-4-isopropoxybenzoic acid, Ethanol, Sulfuric acid (concentrated).
-
Procedure:
-
Suspend 3-bromo-4-isopropoxybenzoic acid in an excess of ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Technical Support Center: Purification of Ethyl 3-bromo-4-isopropoxybenzoate
Welcome to the Technical Support Center for the purification of Ethyl 3-bromo-4-isopropoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities are typically unreacted starting materials, namely 3-bromo-4-isopropoxybenzoic acid and ethanol. Depending on the synthetic route, side products from the bromination step, such as dibrominated species or positional isomers, may also be present. Residual solvents used in the reaction or initial work-up are also common.
Q2: What are the recommended purification techniques for this compound?
The primary methods for purifying this compound are column chromatography and recrystallization. The choice between these techniques often depends on the scale of the purification and the nature of the impurities. For small-scale purification and removal of closely related impurities, column chromatography is often preferred.[1] For larger quantities where the compound is a solid and impurities are present in smaller amounts, recrystallization can be a more efficient method.
Q3: How can I remove acidic impurities like unreacted 3-bromo-4-isopropoxybenzoic acid?
Acidic impurities can be effectively removed by a liquid-liquid extraction. Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether and wash the solution with an aqueous basic solution, like 1M sodium bicarbonate or a dilute sodium hydroxide solution. The acidic impurity will be deprotonated and dissolve in the aqueous layer, which can then be separated.
Q4: My purified product appears as an oil, but I expected a solid. What should I do?
While some sources describe similar compounds as oils, it is possible for this compound to be a low-melting solid. If you obtain an oil, it may be due to the presence of residual solvent or other impurities that are depressing the melting point. Further drying under high vacuum may help to remove volatile impurities. If the product remains an oil, it is crucial to verify its purity by analytical methods such as HPLC or GC-MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from an impurity. | The solvent system (eluent) is not optimal, having either too high or too low polarity. | Use Thin Layer Chromatography (TLC) to screen for a better solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, ensuring good separation from impurity spots. |
| The product is eluting too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The product is not eluting from the column. | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of the product band. | The compound may be interacting too strongly with the acidic sites on the silica gel. The column may be overloaded with the crude product. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. Ensure the amount of crude product loaded is appropriate for the column size (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a good solvent for the compound at elevated temperatures. | Select a different solvent or a solvent mixture. For esters, common recrystallization solvents include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[1] |
| The compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the compound has a low melting point. The cooling process is too rapid. | Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at cold temperatures. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. Alternatively, add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear and allow to cool slowly. |
| The resulting crystals are colored. | Colored impurities are trapped within the crystal lattice. | The colored impurity may need to be removed by a preliminary purification step like a short column chromatography or by treating the solution with activated carbon before the final recrystallization. |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal eluent should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed column without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Quantitative Data (Expected): While specific data for this exact compound is not readily available, for similar bromo-aromatic esters purified by column chromatography, yields are often in the range of 70-90% with a purity of >98% as determined by HPLC or GC-MS.
Recrystallization of this compound
This protocol is suitable if the crude product is a solid and contains a relatively small amount of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., n-heptane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent. A mixture of n-heptane and ethyl acetate is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data (Expected): For analogous compounds, recrystallization can yield high purity products. For example, the purification of a similar compound, methyl 4-bromomethyl-3-methoxybenzoate, by recrystallization from n-heptane/ethyl acetate resulted in a 95% yield.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Common side reactions in the synthesis of Ethyl 3-bromo-4-isopropoxybenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-bromo-4-isopropoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and reliable method is the electrophilic aromatic substitution of Ethyl 4-isopropoxybenzoate. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent, such as acetonitrile or a chlorinated solvent. The reaction is often performed at room temperature or with gentle heating.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The primary side reactions of concern are:
-
Dibromination: The formation of Ethyl 3,5-dibromo-4-isopropoxybenzoate due to the high activation of the aromatic ring by the isopropoxy group.
-
Ester Hydrolysis: Cleavage of the ethyl ester to the corresponding carboxylic acid if reaction conditions are too harsh (e.g., presence of strong acids or bases and high temperatures).
-
Ether Cleavage: Under strongly acidic conditions, the isopropoxy ether linkage can be cleaved to yield a phenol.
-
Formation of other isomers: While the isopropoxy group strongly directs bromination to the ortho position (position 3), trace amounts of other isomers may form.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material (Ethyl 4-isopropoxybenzoate) and the appearance of a new, typically lower Rf spot corresponding to the product, indicates the reaction is proceeding. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Extend the reaction time and continue monitoring by TLC.- Gently heat the reaction mixture (e.g., to 40-50 °C).- Ensure the purity of the starting material and reagents. |
| Product loss during workup or purification. | - Ensure proper phase separation during extraction.- Use a minimal amount of solvent for recrystallization to avoid product loss in the mother liquor. | |
| Presence of Multiple Products on TLC | Formation of side products (e.g., dibrominated compound). | - Use a controlled amount of the brominating agent (e.g., 1.05 equivalents of NBS).- Add the brominating agent slowly to the reaction mixture.- Maintain a consistent reaction temperature. |
| Product is an oil instead of a solid | Presence of impurities. | - Purify the crude product using flash column chromatography on silica gel with a hexanes/ethyl acetate gradient.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Product is acidic | Ester hydrolysis has occurred. | - During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove the acidic byproduct.- Use milder reaction conditions (lower temperature, shorter reaction time). |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for the bromination of a similar alkoxybenzoate.
Materials:
-
Ethyl 4-isopropoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-isopropoxybenzoate (1.0 eq) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in portions over 10-15 minutes while stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating to 40-50°C may be required if the reaction is slow.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl 4-isopropoxybenzoate | 1.0 equiv | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 equiv | Brominating agent |
| Solvent | Acetonitrile | Reaction solvent |
| Reaction Conditions | ||
| Temperature | Room Temperature to 50°C | Gentle heating may be necessary |
| Time | 2-8 hours | Monitor by TLC |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₁₂H₁₅BrO₃ | |
| Molecular Weight | 287.15 g/mol | |
| Expected Yield | 75-90% | Dependent on scale and purity |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
Identifying and removing impurities from Ethyl 3-bromo-4-isopropoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-4-isopropoxybenzoate. The information provided will help in identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Based on the common synthetic routes, the most probable impurities are starting materials, intermediates, and byproducts of the reactions. The synthesis typically involves the bromination of Ethyl 4-hydroxybenzoate followed by the isopropylation of the resulting Ethyl 3-bromo-4-hydroxybenzoate.
Potential Impurities:
-
Unreacted Starting Material: Ethyl 4-hydroxybenzoate
-
Unreacted Intermediate: Ethyl 3-bromo-4-hydroxybenzoate
-
Over-brominated Byproduct: Ethyl 3,5-dibromo-4-hydroxybenzoate
-
Regioisomers: Other brominated isomers of Ethyl 4-hydroxybenzoate
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, DMF, ethyl acetate, hexanes).
Q2: I see some unexpected peaks in the 1H NMR spectrum of my product. How can I identify the impurities?
A2: Unexpected peaks in the 1H NMR spectrum often correspond to the impurities listed above. By comparing the chemical shifts of your unknown peaks to the known shifts of the potential impurities, you can often identify the contaminants. Aromatic protons are particularly useful for identification and typically appear in the 6.5-8.5 ppm range.[1]
Troubleshooting Common 1H NMR Impurity Signals:
| Impurity | Expected 1H NMR Signals (in CDCl3) |
| Ethyl 4-hydroxybenzoate | Aromatic protons will show a different splitting pattern (typically two doublets, AA'BB' system) compared to the trisubstituted product. A broad singlet for the hydroxyl proton will also be present. |
| Ethyl 3-bromo-4-hydroxybenzoate | Aromatic protons will have distinct chemical shifts from the final product. A broad singlet for the hydroxyl proton will be observable. |
| Ethyl 3,5-dibromo-4-hydroxybenzoate | The aromatic region will show a singlet for the two equivalent aromatic protons. |
| Residual Ethanol | A quartet around 3.7 ppm and a triplet around 1.2 ppm. |
| Residual Ethyl Acetate | A quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm. |
Q3: My mass spectrometry results show unexpected m/z peaks. What could they be?
A3: Mass spectrometry is a powerful tool for identifying impurities. The molecular ion peak of your product, this compound (C12H15BrO3), should be around m/z 286/288 due to the isotopic pattern of bromine. Unexpected peaks could correspond to the molecular ions of the impurities mentioned previously.
Common Impurities and their Expected Molecular Ion Peaks (m/z):
| Impurity | Molecular Formula | Expected [M]+ |
| Ethyl 4-hydroxybenzoate | C9H10O3 | 166 |
| Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | 244/246 |
| Ethyl 3,5-dibromo-4-hydroxybenzoate | C9H8Br2O3 | 322/324/326 |
The fragmentation pattern can also provide clues. For example, esters often show a characteristic loss of the ethoxy group (-45 amu).[2]
Q4: What are the recommended methods for purifying crude this compound?
A4: The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization: This is an efficient method for removing small amounts of impurities from a solid product.[3] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. Ethanol or a mixture of ethyl acetate and hexanes are good starting points for solvent screening.[4]
-
Column Chromatography: This technique is ideal for separating the product from impurities with different polarities.[5] Since this compound is a moderately polar compound, a silica gel stationary phase with a gradient of ethyl acetate in hexanes as the mobile phase is a common choice.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this time. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purification using a silica gel column.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the compounds from the column. The less polar impurities will elute first, followed by your product, and then the more polar impurities.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method that can be adapted for your needs.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic or phosphoric acid).[6]
-
Gradient Program:
-
Start with a lower concentration of acetonitrile (e.g., 50%) and gradually increase it to a higher concentration (e.g., 95%) over a set period.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of your sample in the mobile phase or a suitable solvent to a known concentration.
Visual Troubleshooting Guides
Caption: Workflow for identifying impurities in this compound.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Suzuki Coupling Reactions with Ethyl 3-bromo-4-isopropoxybenzoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing failed Suzuki coupling reactions with Ethyl 3-bromo-4-isopropoxybenzoate. The following question-and-answer format directly addresses common issues and offers systematic approaches to optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki coupling reaction with this compound is not proceeding. The starting material is largely unreacted. What are the likely causes and how can I fix it?
Answer:
Failure to initiate the reaction often points to issues with the catalytic cycle's initial steps, primarily catalyst activation or oxidative addition. This compound is an electron-rich aryl bromide, which can make the oxidative addition step sluggish.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Consider using more electron-rich and bulky phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate oxidative addition for electron-rich and sterically hindered substrates.[1][2][3]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[4]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy for the oxidative addition. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature, as excessively high temperatures can lead to side reactions.[4]
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including forming palladium black.[5][6][7] If you observe a significant color change to black early in the reaction, it could indicate catalyst precipitation. Using more robust ligands or pre-catalysts can mitigate this.
Question 2: My starting aryl bromide is being consumed, but I am not observing the desired product. Instead, I'm finding Ethyl 4-isopropoxybenzoate. What is happening?
Answer:
This indicates that a dehalogenation side reaction is occurring, where the bromine atom is replaced by a hydrogen atom.[8]
Troubleshooting Steps:
-
Source of Hydride: Dehalogenation requires a hydride source. This can sometimes be the solvent (e.g., alcohols) or certain bases.
-
Base Selection: Evaluate your choice of base. Some bases can promote dehalogenation. Switching to a different base, such as a carbonate or phosphate, may resolve the issue.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (forming the desired product) and dehalogenation. Screening different ligands may be necessary.
Question 3: I am observing a significant amount of homocoupling of my boronic acid partner. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[9][10]
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas your solvents and ensure the reaction is maintained under a strict inert atmosphere to minimize oxygen levels.[4][10]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source (like Pd₂(dba)₃) or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial.[4]
-
Controlled Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.[4]
Question 4: The reaction is sluggish and gives low yields. How can I optimize the conditions for this specific substrate?
Answer:
Optimizing a Suzuki coupling reaction, especially with a challenging substrate, often requires screening several parameters. The base and solvent system are critical and highly interdependent.
Troubleshooting Steps:
-
Base Screening: The role of the base is multifaceted; it activates the organoboron species for transmetalation.[11][12] The optimal base depends on the substrates, catalyst, and solvent. A screening of different bases is highly recommended.
-
Solvent System: The choice of solvent can significantly impact reaction rates and yields. Common solvent systems include toluene/water, dioxane/water, or THF/water.[4] For some systems, anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can be effective.[4]
-
Ligand Screening: The electronic and steric properties of the ligand are crucial for stabilizing the catalyst and facilitating the key steps of the catalytic cycle.[2][13] For an electron-rich and somewhat hindered substrate like this compound, bulky and electron-donating ligands are often a good starting point.[1][3]
Data Presentation: Parameter Screening Tables
For a systematic approach to optimization, consider screening various bases and ligands. The tables below provide a starting point for your experimental design.
Table 1: Base Screening for the Suzuki Coupling of this compound
| Entry | Base (Equivalents) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | |
| 3 | K₃PO₄ (2.0) | Toluene/H₂O | 100 | |
| 4 | NaOH (aq) (2.0) | THF | 80 |
Table 2: Ligand Screening for the Suzuki Coupling of this compound
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane | 100 | |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | |
| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 100 |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction:
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid partner (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inerting the Atmosphere: Seal the vial and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4]
-
Reagent Addition: Add the palladium source and ligand (if not using a pre-catalyst) to the vial. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: Relationship between problems, causes, and solutions in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Improving the solubility of Ethyl 3-bromo-4-isopropoxybenzoate for biological screening
Welcome to the technical support center for Ethyl 3-bromo-4-isopropoxybenzoate. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address solubility challenges during biological screening.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
A1: While experimental data for this specific molecule is not widely published, we can predict its properties based on its chemical structure and data from similar compounds. The presence of the ethyl ester, isopropoxy, and bromo groups on a benzene ring suggests the compound is highly lipophilic and will likely exhibit poor aqueous solubility.
Q2: I dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This is a common issue for poorly soluble compounds and is known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many nonpolar compounds.[1] However, when the DMSO stock solution is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. The compound may no longer be soluble in this new, predominantly aqueous environment, causing it to crash out of solution.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The tolerance for DMSO varies significantly between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO is considered acceptable for many robust cell lines in short-term assays (e.g., up to 72 hours).[2] However, sensitive cell types, primary cells, or long-term culture experiments may show significant toxicity or differentiation effects even at concentrations below 0.1%.[2][3] It is critical to run a DMSO vehicle control experiment to determine the no-effect concentration for your specific assay system.
Q4: What are the primary strategies to improve the aqueous solubility of this compound for screening?
A4: Several formulation strategies can be employed to enhance the apparent solubility of poorly water-soluble compounds.[4][5][6] The most common approaches for early-stage screening include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO, ethanol, or PEG 400) with the aqueous buffer to increase the solubilizing capacity of the final solution.[5][7]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility. However, this compound is a neutral compound and this strategy will not be effective.
-
Use of Excipients: Incorporating solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80) can encapsulate the compound and improve its solubility in aqueous media.[5][6][8]
Troubleshooting Guide
Problem 1: Compound precipitates immediately upon dilution in aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Exceeded Aqueous Solubility Limit | The final concentration of the compound in the assay buffer is higher than its maximum intrinsic solubility. |
| 1. Lower the Final Concentration: Test a lower final concentration of the compound. | |
| 2. Increase Co-solvent Percentage: If tolerated by the assay, slightly increase the final percentage of the organic solvent (e.g., from 0.5% to 1.0% DMSO), ensuring you run a matched vehicle control.[2] | |
| 3. Use a Different Co-solvent: Test other water-miscible organic solvents like ethanol, propylene glycol, or PEG 400, which may offer different solubilizing properties.[9] | |
| Poor Mixing Technique | Adding the compound stock directly to the full volume of buffer without adequate mixing can cause localized high concentrations and immediate precipitation. |
| 1. Serial Dilution: Perform a serial dilution in an intermediate solvent or in the assay buffer itself. | |
| 2. Vortexing/Stirring: Add the stock solution dropwise to the assay buffer while vigorously vortexing or stirring to ensure rapid and uniform dispersion. |
Problem 2: Assay results are inconsistent or show poor reproducibility.
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | The compound may be unstable in the aqueous buffer over the time course of the experiment. |
| 1. Time-Course Solubility Study: Measure the compound concentration in the final assay buffer at t=0 and after the full incubation period to check for loss from the solution. | |
| 2. Minimize Incubation Time: Reduce the time the compound is incubated in the aqueous buffer if possible. | |
| DMSO Hygroscopy | DMSO readily absorbs water from the atmosphere, which can alter the concentration of your stock solution over time.[2] |
| 1. Use Anhydrous DMSO: Prepare stock solutions with high-quality, anhydrous DMSO. | |
| 2. Aliquot Stocks: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles and moisture absorption. | |
| Assay Interference | The compound or the formulation (e.g., high DMSO concentration) may be interfering with the assay technology (e.g., fluorescence, enzyme activity).[10] |
| 1. Run Assay Controls: Include controls to test for autofluorescence of the compound or inhibition/activation of the reporter enzyme by the vehicle. | |
| 2. Matched Vehicle Controls: Ensure the vehicle control contains the exact same concentration of DMSO and any other excipients as the test wells.[11] |
Data Presentation
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 289.14 g/mol | N/A |
| XLogP3 | ~3.5 - 4.0 | High lipophilicity, predicts very low aqueous solubility. |
| Aqueous Solubility | < 10 µg/mL | Requires formulation strategies for biological screening. |
| pKa | Non-ionizable | Solubility is not dependent on pH. |
Note: These values are estimates based on chemical structure and are intended for guidance. Experimental determination is recommended.
Table 2: Recommended Starting Formulations for Solubility Enhancement
| Formulation Approach | Components | Typical Concentration Range | Key Considerations |
| Co-solvency | DMSO in Aqueous Buffer | 0.1% - 1.0% (v/v) final | Check assay/cell tolerance. Run matched vehicle control.[2] |
| PEG 400 in Aqueous Buffer | 1% - 5% (v/v) final | Higher viscosity. Can be a good alternative to DMSO.[9] | |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1 - 10 mM | Forms an inclusion complex to shield the compound from water.[4][6] |
| Surfactant Micelles | Polysorbate 80 (Tween-80) | 0.01% - 0.1% (w/v) | Forms micelles to encapsulate the compound. Ensure concentration is above the Critical Micelle Concentration (CMC). |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol provides a method to determine the kinetic solubility of a compound in a specific buffer, which is crucial for establishing the maximum workable concentration in an assay.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Target aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Plate-reading nephelometer or spectrophotometer capable of reading absorbance at ~620 nm.
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution using 100% DMSO to create a range of concentrations (e.g., from 20 mM down to ~10 µM).
-
Dispense to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into a new 96-well assay plate.
-
Add Buffer: Rapidly add the target aqueous buffer to each well to achieve the final desired volume and co-solvent concentration (e.g., add 198 µL of buffer for a final volume of 200 µL and a 1% DMSO concentration). Mix well.
-
Incubate: Incubate the plate at the experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer. Alternatively, measure absorbance at a high wavelength (e.g., 620 nm) where the compound does not absorb light, as an indicator of light scattering from precipitated particles.
-
Data Analysis: Plot the turbidity/absorbance signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit.
Visualizations
Caption: High-level workflow for solubility assessment.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
Stability of Ethyl 3-bromo-4-isopropoxybenzoate under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 3-bromo-4-isopropoxybenzoate. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the ethyl ester to form 3-bromo-4-isopropoxybenzoic acid and ethanol.
-
Acid-Catalyzed Hydrolysis: This reaction is reversible and is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon.
-
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon of the ester. This process consumes the base and is therefore considered base-promoted.[1] The final product in basic conditions is the salt of the carboxylic acid (sodium 3-bromo-4-isopropoxybenzoate if sodium hydroxide is used), which requires an acidic workup to protonate the carboxylate and isolate the carboxylic acid.
Q2: How do the substituents (bromo and isopropoxy groups) on the aromatic ring influence the stability of the ester?
The electronic properties of the substituents on the benzene ring significantly impact the rate of hydrolysis.
-
Bromo Group: As an electron-withdrawing group, the bromine atom at the meta position (relative to the ester) is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to a faster rate of hydrolysis compared to an unsubstituted ethyl benzoate.
-
Isopropoxy Group: The isopropoxy group at the para position is an electron-donating group through resonance. This effect can partially counteract the electron-withdrawing effect of the bromine, potentially stabilizing the ester compared to a molecule with only a bromo substituent.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Exposure to moisture, high temperatures, and light should be minimized to prevent hydrolysis and potential photolytic degradation. Inert atmosphere storage (e.g., under argon or nitrogen) can also be considered to prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpectedly low yield or presence of impurities in a reaction using this compound.
If you observe a lower than expected yield of your desired product or the appearance of unknown peaks in your analytical chromatogram, consider the following:
-
Possible Cause: Degradation of the starting material due to incompatible reaction conditions.
-
Troubleshooting Steps:
-
Verify Reaction pH: Ensure the pH of your reaction mixture is compatible with the stability of the ester. Highly acidic or basic conditions can lead to hydrolysis.
-
Analyze Starting Material: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC-UV.
-
Investigate Reaction Temperature: High temperatures can accelerate the rate of hydrolysis. If possible, conduct your reaction at a lower temperature.
-
Check for Water Content: Ensure all solvents and reagents are anhydrous, as the presence of water will facilitate hydrolysis.
-
Issue 2: Inconsistent results in biological assays.
Inconsistent biological activity could be linked to the degradation of the test compound.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer. Analyze samples at different time points using HPLC to quantify the amount of intact compound remaining.
-
Adjust Buffer pH: If degradation is observed, consider adjusting the pH of the assay buffer to a range where the compound is more stable, if compatible with the biological assay.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound before each experiment to minimize the impact of degradation over time.
-
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2]
1.1 Acid and Base Hydrolysis:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH to another aliquot of the stock solution.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze the samples by a stability-indicating HPLC method.
1.2 Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, and collect samples at different time points.
-
Analyze the samples by HPLC.
1.3 Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 70°C).
-
At specified intervals, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
1.4 Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light (e.g., a xenon lamp).
-
Wrap a control sample in aluminum foil to protect it from light.
-
Analyze the samples at various time points by HPLC.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Use a gradient elution to separate the parent compound from its potential degradation products. For example, start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage.
-
If peak shape is poor, add a modifier to the aqueous phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid for acidic compounds, or a buffer like ammonium acetate.
-
-
Detection Wavelength: Determine the UV absorbance maximum of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation studies) to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Adjust the gradient, flow rate, and column temperature to achieve optimal separation.
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
The following tables present illustrative quantitative data for the stability of this compound under various stress conditions. Note: This data is hypothetical and serves as an example of how to present stability data. Actual results may vary.
Table 1: Illustrative Degradation of this compound under Hydrolytic Stress at 60°C
| Time (hours) | % Degradation in 0.1 M HCl | % Degradation in 0.1 M NaOH |
| 0 | 0 | 0 |
| 2 | 5.2 | 15.8 |
| 4 | 10.1 | 28.9 |
| 8 | 18.5 | 55.2 |
| 24 | 45.3 | >99 |
Table 2: Illustrative Degradation under Other Stress Conditions
| Stress Condition | Duration | % Degradation | Major Degradation Product |
| 3% H₂O₂ at RT | 24 hours | 8.7 | Oxidized species |
| 70°C (solid state) | 7 days | 2.1 | 3-bromo-4-isopropoxybenzoic acid |
| Photolytic (solution) | 24 hours | 12.5 | Photodegradation products |
Visualizations
Caption: Hydrolysis pathways of this compound.
References
Preventing degradation of Ethyl 3-bromo-4-isopropoxybenzoate during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ethyl 3-bromo-4-isopropoxybenzoate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The main degradation pathways for this compound are hydrolysis and photodegradation. As an ester, it is susceptible to hydrolysis, a reaction with water that splits the ester bond to form 3-bromo-4-isopropoxybenzoic acid and ethanol.[1][2][3] This process can be catalyzed by both acids and bases.[2][3][4][5] Additionally, as a brominated aromatic compound, it may be sensitive to light, which can induce photodegradation, potentially leading to the cleavage of the carbon-bromine bond.[6][7][8]
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[9][10] A recommended storage temperature is 2-8°C.[9] It is crucial to minimize exposure to moisture and light to prevent hydrolysis and photodegradation.[11][12]
Q3: How should I store solutions of this compound?
A3: Stock solutions should be prepared in a high-purity, anhydrous solvent. For storage, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[13][14] These aliquots should be stored at -20°C or -80°C in the dark.[10][14]
Q4: I've noticed a change in the color of my compound/solution. What does this indicate?
A4: A change in color, such as yellowing, can be a sign of degradation.[12] It is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
Q5: Can I do anything to stabilize my solutions of this compound?
A5: Besides storing at low temperatures and protecting from light, ensuring your solution is free from acidic or basic contaminants can help prevent hydrolysis. Using buffered solutions at a neutral pH may enhance stability, although the optimal pH for this specific compound would need to be determined experimentally.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Review your storage conditions (temperature, light exposure, container seal). 2. Prepare fresh solutions from the solid stock for each experiment. 3. Perform a stability study under your specific experimental conditions (see Protocol 1).[12] |
| Precipitation observed in a stored solution. | The solution may have been stored at too low a temperature for the solvent used, or the solvent may have evaporated. | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. Ensure vials are tightly sealed to prevent solvent evaporation.[10] 3. If redissolving is not possible, prepare a fresh solution. |
| Appearance of a new spot on a Thin Layer Chromatography (TLC) plate of the stored compound. | This is a strong indication of degradation. The more polar spot is likely the carboxylic acid byproduct of hydrolysis. | 1. Confirm the identity of the new spot by co-spotting with a standard of the suspected degradation product if available. 2. Discard the degraded material and use a fresh, pure sample. 3. Re-evaluate storage and handling procedures to prevent future degradation. |
| pH of the solution has shifted over time. | Hydrolysis of the ester can produce carboxylic acid, lowering the pH of an unbuffered solution. | 1. Use buffered solutions when appropriate for your experimental setup. 2. Prepare solutions fresh before use to minimize the impact of degradation. |
Potential Degradation Pathway
Below is a diagram illustrating the most likely degradation pathway for this compound via hydrolysis.
References
- 1. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound CAS#: 860695-52-9 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. carbodiimide.com [carbodiimide.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving Ethyl 3-bromo-4-isopropoxybenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-4-isopropoxybenzoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a sterically hindered substrate?
A1: The isopropoxy group ortho to the bromine atom on the benzene ring introduces significant steric bulk. This bulkiness can impede the approach of reagents and catalysts to the reaction center, slowing down or preventing common cross-coupling reactions.
Q2: What are the most common challenges encountered when using this compound in cross-coupling reactions?
A2: Researchers often face issues such as low reaction yields, slow reaction rates, incomplete conversion of the starting material, and the formation of side products due to competing reaction pathways. These challenges are primarily attributed to the steric hindrance around the bromine atom.
Q3: Which types of cross-coupling reactions are most affected by the steric hindrance of this substrate?
A3: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions, are particularly sensitive to steric effects. The oxidative addition step in the catalytic cycle is often the most affected.
Q4: Are there any general strategies to improve the success rate of reactions with this compound?
A4: Yes, several strategies can be employed. These include the careful selection of bulky and electron-rich ligands, optimization of reaction temperature and time, use of appropriate bases and solvents, and in some cases, employing higher catalyst loadings.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause: The steric hindrance from the isopropoxy group is preventing efficient oxidative addition of the palladium catalyst to the aryl bromide. The chosen ligand may not be suitable for this sterically demanding substrate.
Troubleshooting Steps:
-
Ligand Selection: Switch to a bulkier and more electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are known to be effective for sterically hindered substrates as they promote the oxidative addition and reductive elimination steps.[1]
-
Catalyst Choice: Ensure you are using an appropriate palladium source. Pd(PPh₃)₄ or a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand are common choices.[2]
-
Base and Solvent Optimization: The choice of base and solvent is critical. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases. Aprotic polar solvents such as dioxane, toluene, or DMF are typically used.[2][3]
-
Increase Temperature: Raising the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Increase Catalyst Loading: As a last resort, a modest increase in the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve yields.
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination
Potential Cause: Similar to the Suzuki coupling, steric hindrance can slow down the catalytic cycle. The chosen base might not be strong enough to deprotonate the amine effectively, or the catalyst-ligand combination may not be optimal.
Troubleshooting Steps:
-
Ligand and Catalyst System: Employ a catalyst system known for its high activity with sterically hindered aryl halides. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are often highly effective.[4][5]
-
Stronger Base: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent Selection: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred for Buchwald-Hartwig aminations.[4][6]
-
Reaction Time and Temperature: Sterically hindered substrates may require longer reaction times and higher temperatures to achieve full conversion. Monitor the reaction progress by TLC or LC-MS.
-
Amine Reactivity: If coupling with a sterically hindered amine, the reaction will be even more challenging. In such cases, using a more reactive arylating agent (if possible) or more forcing conditions might be necessary.
Issue 3: Low Yield in Sonogashira Coupling
Potential Cause: The traditional Sonogashira coupling conditions involving a copper co-catalyst can sometimes be problematic with sterically hindered substrates. The formation of the palladium-acetylide complex might be inhibited.
Troubleshooting Steps:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often employ specific ligands and bases to facilitate the coupling without the need for a copper co-catalyst.[7][8]
-
Ligand Choice: For copper-free systems, bulky, electron-rich phosphine ligands can be beneficial. For traditional copper-co-catalyzed reactions, ensure the phosphine ligand is compatible.[9]
-
Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Ensure it is dry and of high purity.[10]
-
Solvent: Anhydrous THF or DMF are common solvents for Sonogashira reactions.[10]
-
Alkyne Equivalents: Using a slight excess of the terminal alkyne (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion.
Issue 4: Poor Reactivity in Heck Reaction
Potential Cause: The Heck reaction is also sensitive to steric hindrance, which can affect both the oxidative addition and the subsequent migratory insertion steps.
Troubleshooting Steps:
-
Ligand Selection: Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve the efficiency of the Heck reaction with sterically hindered substrates.[11][12]
-
Base and Additives: The choice of base is important. Inorganic bases like K₂CO₃ or organic bases like triethylamine can be used. Additives like tetra-n-butylammonium bromide (TBAB) can sometimes improve yields.[11]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used to allow for higher reaction temperatures.[13]
-
Olefin Choice: Electron-deficient olefins generally react more readily in the Heck reaction. If possible, using a more reactive olefin partner can improve results.[11]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | None |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (5:1) | 1,4-Dioxane | DMF/H₂O (4:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
| Reaction Time | 12-24 h | 18 h | 16 h |
| Typical Yield | Moderate to High | High | Moderate |
Note: These are generalized conditions and should be optimized for this compound.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | [Pd(cinnamyl)Cl]₂ (1 mol%) |
| Ligand | RuPhos (4 mol%) | XPhos (2 mol%) | tBuXPhos (2 mol%) |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 100 °C | 90 °C | 80 °C |
| Reaction Time | 12-18 h | 16-24 h | 24 h |
| Typical Yield | High | High | Moderate to High |
Note: These are generalized conditions and should be optimized for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[14]
-
Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[14]
-
Add the degassed solvent (e.g., toluene, to a concentration of 0.1 M) via syringe.[15]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%).
-
Add the base (e.g., NaOtBu, 1.5 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas three times.[4]
-
Add the solvent (e.g., toluene, to a concentration of 0.1-0.2 M).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general troubleshooting workflow for optimizing cross-coupling reactions with sterically hindered substrates.
Caption: A simplified palladium-catalyzed cross-coupling cycle, highlighting the oxidative addition step affected by steric hindrance.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Minimizing homocoupling byproducts in cross-coupling of Ethyl 3-bromo-4-isopropoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts during the cross-coupling of Ethyl 3-bromo-4-isopropoxybenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of homocoupling byproduct (diethyl 4,4'-diisopropoxybiphenyl-3,3'-dicarboxylate) in my cross-coupling reaction. What are the primary causes?
A1: The formation of homocoupling byproducts is a common challenge in cross-coupling reactions. The primary causes often revolve around the palladium catalyst's oxidation state and the reaction environment. Specifically, the presence of Pd(II) species can lead to the unwanted coupling of two molecules of your organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling).[1][2][3][4] This can be exacerbated by:
-
Incomplete reduction of a Pd(II) precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) catalyst may be inefficient, leaving residual Pd(II) to promote homocoupling.[2][5]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), leading to an increase in homocoupling.[1][3]
-
Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role. Less bulky or electron-poor ligands might not sufficiently stabilize the Pd(0) state or facilitate the desired cross-coupling catalytic cycle efficiently.[5][6]
Q2: How can I minimize the formation of these homocoupling byproducts?
A2: Several strategies can be employed to suppress homocoupling:
-
Choice of Palladium Source: Utilizing a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred as it eliminates the need for in-situ reduction and reduces the initial concentration of homocoupling-promoting Pd(II) species.[2][5]
-
Rigorous Degassing: Thoroughly degassing your solvents and reaction mixture is critical to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[1][3] A nitrogen subsurface sparge has been shown to be particularly effective.[3][7]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway and suppress homocoupling.[5][6] Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃).[5]
-
Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[3][7]
-
Use of Additives in Stille Coupling: For Stille reactions, the addition of copper(I) iodide (CuI) can significantly accelerate the desired cross-coupling, thereby outcompeting the homocoupling side reaction.[2]
Q3: My starting material, this compound, is an electron-rich aryl bromide. Does this affect the likelihood of homocoupling?
A3: Yes, the electronic nature of your substrate is an important consideration. Electron-rich aryl bromides, like this compound, can sometimes be more challenging substrates for cross-coupling reactions. Oxidative addition of the aryl bromide to the Pd(0) center is a key step in the catalytic cycle. While electron-donating groups can sometimes slow down this step compared to electron-withdrawing groups, the primary issue with homocoupling is more directly related to the stability and reactivity of the organometallic coupling partner and the catalyst's oxidation state. However, optimizing conditions for electron-rich systems is crucial for overall reaction efficiency, which can indirectly impact side product formation.
Quantitative Data Summary
The following tables summarize key quantitative data related to reaction conditions that can influence the extent of homocoupling.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Observation on Homocoupling | Rationale |
| Pd(OAc)₂ / PdCl₂ | Higher potential for homocoupling | These are Pd(II) sources that require in-situ reduction. Incomplete reduction leaves Pd(II) available to catalyze homocoupling.[2][3][5] |
| Pd(PPh₃)₄ / Pd₂(dba)₃ | Lower potential for homocoupling | These are Pd(0) sources, reducing the initial concentration of Pd(II).[2][5] |
| Pd/C | Can lead to lower homocoupling compared to Pd(OAc)₂ | Heterogeneous catalyst that can offer a different reactivity profile.[3] |
Table 2: Influence of Ligand Type on Homocoupling in Suzuki Coupling (General Trends)
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | May allow for more homocoupling, especially under non-ideal conditions.[5] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors | Generally suppress homocoupling by accelerating the desired catalytic cycle.[5] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This is a general protocol and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Competing catalytic cycles: Cross-coupling vs. Homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparison of different catalytic systems for Suzuki coupling of Ethyl 3-bromo-4-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of different palladium-based catalytic systems for the Suzuki coupling of Ethyl 3-bromo-4-isopropoxybenzoate with arylboronic acids. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from structurally analogous aryl bromides, such as substituted bromobenzoic acids and ortho-bromoanilines, to provide a reliable framework for catalyst selection and reaction optimization.
Comparison of Catalytic System Performance
The selection of the palladium source, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of sterically hindered and electron-rich aryl bromides like this compound. The following table summarizes the performance of different catalytic systems in the coupling of structurally similar substrates. This data serves as a strong starting point for the development of a successful Suzuki coupling protocol for the target molecule.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | [1] |
| Pd(dppf)Cl₂ (3 mol%) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [1] |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 92 | 2-Bromo-3-methylaniline | [2] |
| [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | - | K₂CO₃ | H₂O | RT | 1.5 | 95 | 3-Bromobenzoic acid | [3][4] |
| Pd(PPh₃)₄ (3-5 mol%) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 | 4-Amino-3-bromobenzoic acid | [1][5] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for Suzuki-Miyaura coupling reactions using some of the common palladium catalyst systems.
Protocol 1: Suzuki Coupling using Pd(OAc)₂ with a Phosphine Ligand (e.g., SPhos)
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using a palladium acetate catalyst in combination with a bulky, electron-rich phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (e.g., 10:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This protocol outlines a procedure for a Suzuki coupling using the air-stable and commercially available [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12 hours, or until completion as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Suzuki-Miyaura Coupling
To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
A Spectroscopic Guide: Comparing Ethyl 3-bromo-4-isopropoxybenzoate with Its Precursors
For researchers, scientists, and professionals in drug development, this guide offers an objective spectroscopic comparison of Ethyl 3-bromo-4-isopropoxybenzoate with its precursors, ethyl 4-hydroxybenzoate and 2-bromopropane. The following sections detail the experimental data and protocols to elucidate the structural changes occurring during the synthesis.
Spectroscopic Data Comparison
The synthesis of this compound involves the formation of an ether linkage and the presence of a bromine atom on the aromatic ring, leading to distinct changes in the spectroscopic signatures compared to its precursors. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the final product and its starting materials.
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ) ppm | Splitting Pattern | Integration | Assignment |
| This compound (Predicted) | ~8.1 | d | 1H | Ar-H |
| ~7.8 | dd | 1H | Ar-H | |
| ~7.0 | d | 1H | Ar-H | |
| ~4.6 | sept | 1H | -OCH(CH₃)₂ | |
| ~4.3 | q | 2H | -OCH₂CH₃ | |
| ~1.4 | d | 6H | -OCH(CH₃)₂ | |
| ~1.3 | t | 3H | -OCH₂CH₃ | |
| Ethyl 4-hydroxybenzoate | 7.95 | d | 2H | Ar-H |
| 6.88 | d | 2H | Ar-H | |
| 5.5 (broad s) | 1H | -OH | ||
| 4.33 | q | 2H | -OCH₂CH₃[1] | |
| 1.37 | t | 3H | -OCH₂CH₃[1] | |
| 2-Bromopropane | 4.10-4.21 | sept | 1H | -CHBr-[2] |
| 1.71-1.73 | d | 6H | -CH₃[2] |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~165 | C=O |
| ~158 | Ar-C-O | |
| ~134 | Ar-C | |
| ~125 | Ar-C | |
| ~115 | Ar-C-Br | |
| ~113 | Ar-C | |
| ~72 | -OCH(CH₃)₂ | |
| ~61 | -OCH₂CH₃ | |
| ~22 | -OCH(CH₃)₂ | |
| ~14 | -OCH₂CH₃ | |
| Ethyl 4-hydroxybenzoate | 166.8 | C=O |
| 160.0 | Ar-C-OH | |
| 132.0 | Ar-C | |
| 122.0 | Ar-C | |
| 115.5 | Ar-C | |
| 60.8 | -OCH₂CH₃ | |
| 14.4 | -OCH₂CH₃ | |
| 2-Bromopropane | 45.4 | -CHBr-[3][4] |
| 28.5 | -CH₃[3] |
Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | ~2980-2850 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (ester) | |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ~1250 | C-O stretch (ether and ester) | |
| ~1100 | C-O stretch (ether) | |
| ~550 | C-Br stretch | |
| Ethyl 4-hydroxybenzoate | 3600-3200 (broad) | O-H stretch |
| 3100-3000 | C-H stretch (aromatic) | |
| 2980-2850 | C-H stretch (aliphatic) | |
| ~1710 | C=O stretch (ester) | |
| ~1610, ~1510 | C=C stretch (aromatic) | |
| ~1280 | C-O stretch (ester) | |
| 2-Bromopropane | 2975-2845 | C-H stretch[5] |
| 1470-1370 | C-H bend[5] | |
| ~550 | C-Br stretch[5] |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₁₂H₁₅BrO₃ | 287.15 | M⁺, [M-CH₂CH₃]⁺, [M-OCH₂CH₃]⁺, [M-CH(CH₃)₂]⁺, [M-Br]⁺ |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 166 (M⁺), 138, 121, 93 |
| 2-Bromopropane | C₃H₇Br | 122.99 | 122/124 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes), 43 ([C₃H₇]⁺) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from ethyl 4-hydroxybenzoate can be achieved in two steps: bromination of the aromatic ring followed by a Williamson ether synthesis.
Step 1: Bromination of Ethyl 4-hydroxybenzoate
A solution of ethyl 4-hydroxybenzoate in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, often in the presence of a catalyst. The reaction mixture is stirred at room temperature or heated to achieve the desired conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by quenching with a reducing agent (if bromine was used), followed by extraction and purification by column chromatography to yield ethyl 3-bromo-4-hydroxybenzoate.
Step 2: Williamson Ether Synthesis
To a solution of ethyl 3-bromo-4-hydroxybenzoate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate or sodium hydride is added to deprotonate the phenolic hydroxyl group. Subsequently, 2-bromopropane is added, and the reaction mixture is heated to facilitate the nucleophilic substitution. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.
General Protocol for Spectroscopic Analysis
1. Sample Preparation:
-
NMR Spectroscopy: 5-10 mg of the solid sample or a few drops of the liquid sample are dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
IR Spectroscopy: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Mass Spectrometry: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
2. Data Acquisition:
-
NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass spectra are obtained using a mass spectrometer with an appropriate ionization source and mass analyzer.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: General workflow for spectroscopic analysis.
References
Biological activity of Ethyl 3-bromo-4-isopropoxybenzoate compared to similar halogenated benzoates.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-4-isopropoxybenzoate is a halogenated benzoate ester with potential applications in medicinal chemistry and drug discovery. While direct experimental data on its biological activity is not extensively available in the public domain, a comparative analysis of structurally similar compounds can provide valuable insights into its potential pharmacological profile. This guide offers a predictive overview of the biological activity of this compound by examining the established activities of related halogenated and non-halogenated benzoates. The comparison is based on known structure-activity relationships (SAR) and aims to guide future experimental investigations. One related compound, 3-Bromo-4-isopropoxybenzoic acid, is utilized as an intermediate in the synthesis of anti-inflammatory drugs, suggesting that its derivatives may also possess noteworthy biological effects.[1]
Comparative Analysis of Biological Activity: A Predictive Approach
The biological activity of aromatic compounds is significantly influenced by the nature and position of substituents on the benzene ring. In this compound, the key structural features are the ethyl ester group, the bromine atom at position 3, and the isopropoxy group at position 4.
Anticipated Antimicrobial Activity:
The presence of a bromine atom on the aromatic ring is a common feature in many natural and synthetic antimicrobial compounds. Bromophenols, for instance, have demonstrated significant antibacterial and antifungal properties. This suggests that this compound may exhibit antimicrobial activity. The lipophilicity conferred by the ethyl and isopropoxy groups could further enhance this activity by facilitating passage through microbial cell membranes.
Anticipated Cytotoxic and Anticancer Activity:
Halogenated derivatives of various aromatic scaffolds, including benzofurans, have shown enhanced cytotoxic potential against cancer cell lines. The introduction of halogens can significantly increase the bioactivity of parent compounds. Therefore, it is plausible that this compound could exhibit cytotoxic effects against certain cancer cell lines. The alkoxy group at the para position might also play a role in modulating this activity.
Data Presentation: Comparative Biological Activity of Related Benzoates
Due to the limited direct data on this compound, the following table summarizes the biological activities of structurally related compounds to infer its potential activity profile.
| Compound | Structure | Biological Activity | Key Performance Metric (e.g., IC50, MIC) |
| Ethyl Benzoate | C9H10O2 | Flavoring agent, potential for mild cytotoxicity at high concentrations. | Not widely reported for specific biological targets. |
| Methyl Benzoate | C8H8O2 | Fragrance, flavor enhancer, and potential green pesticide with mild cytotoxicity. | LC50 values reported for various human cell lines. |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | C9H10O4 | Efflux pump inhibitor in bacteria, potentiates antibiotic activity. | IC50 for E. coli strains reported to be around 500 µg/mL, indicating mild direct antibacterial activity but significant potentiation of other antibiotics.[2] |
| Various Bromophenols | Varied | Potent antimicrobial (antibacterial and antifungal) activity. | Minimum Inhibitory Concentration (MIC) values reported against various pathogens. |
| Halogenated Benzofuran Derivatives | Varied | Cytotoxic activity against various cancer cell lines. | IC50 values in the low micromolar range have been reported for some derivatives. |
Experimental Protocols
Below are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.
1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Potential Signaling Pathway: NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[3] Many bioactive compounds exert their effects by modulating this pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
- 1. 3-Bromo-4-isopropoxybenzoic acid [myskinrecipes.com]
- 2. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
A Comparative Guide to HPLC and NMR for Purity Validation of Ethyl 3-bromo-4-isopropoxybenzoate
In the landscape of pharmaceutical development and chemical research, ensuring the purity of synthesized compounds is a cornerstone of quality and safety. For a compound such as Ethyl 3-bromo-4-isopropoxybenzoate, a substituted aromatic ester, selecting the appropriate analytical technique for purity assessment is critical. This guide provides a detailed comparison of two instrumental methods: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into their respective protocols, data outputs, and applicability for researchers, scientists, and drug development professionals.
While HPLC is renowned for its high sensitivity in detecting trace impurities, Quantitative NMR (qNMR) serves as a powerful tool for providing an absolute measure of purity and structural confirmation without the need for specific reference standards of impurities.[1] The combination of these orthogonal techniques can provide the highest level of confidence in a compound's quality.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier separation technique, ideal for identifying and quantifying trace-level impurities in a sample.[2] By utilizing a high-pressure solvent flow through a packed column, components of a mixture are separated based on their differential interactions with the stationary phase.[3] For aromatic esters like this compound, a reverse-phase method is typically effective.[4]
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a general procedure for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). All solvents should be HPLC grade and filtered.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Elution: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: The purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Data Presentation: HPLC Purity Assessment
The following table represents hypothetical data obtained from an HPLC analysis to illustrate the method's output.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.52 | 15,800 | 0.40% | Starting Material Impurity |
| 2 | 8.91 | 3,920,500 | 99.50% | This compound |
| 3 | 11.25 | 3,950 | 0.10% | Unknown Impurity |
| Total | 3,940,250 | 100.00% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of a compound's purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5][6] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, making it an absolute quantification technique.[7][8] ¹H NMR is most commonly used due to the high natural abundance and sensitivity of the proton nucleus.[7]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol details the steps for determining purity using qNMR with an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.[9]
-
Internal Standard Selection: Choose a certified internal standard with a known purity that has a simple spectrum (ideally a singlet) and signals that do not overlap with the analyte peaks.[10] Maleic acid or 1,4-dinitrobenzene are suitable options.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid).
-
Dissolve both solids in a precise volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) in a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any peak of interest to ensure full relaxation and accurate integration.
-
A 90° pulse angle should be used.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Carefully integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.
-
Calculate the purity using the following formula[10]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.
-
Data Presentation: qNMR Purity Calculation
This table presents hypothetical data from a qNMR experiment.
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weight (W) | 20.15 mg | 10.05 mg |
| Molecular Weight (MW) | 287.15 g/mol | 116.07 g/mol |
| Integrated Signal | Triplet at ~4.35 ppm (-OCH₂CH₃) | Singlet at ~6.30 ppm (=CH) |
| Number of Protons (N) | 2 | 2 |
| Integral Area (I) | 5.82 | 3.00 |
| Purity of Standard (P_std) | 99.9% | |
| Calculated Purity | 99.2% |
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Spectroscopic detection and quantification based on nuclear spin properties.[5] |
| Primary Use | Impurity profiling and detection of trace components.[2] | Purity assessment, structural confirmation, and identification of impurities.[1] |
| Sensitivity | Very high (ppm to ppb levels). | Lower, typically requires impurities to be at levels of ~0.1% or higher.[1] |
| Quantification | Relative (Area %), requires reference standards for absolute quantification. | Absolute, using a certified internal standard.[11] |
| Structural Info | None directly; requires coupling with MS for identification.[12] | Provides detailed structural information for the main component and impurities.[13] |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample.[1] | Lower, especially for qNMR which requires long relaxation delays for accuracy.[1] |
| Sample Prep | More involved, requires careful dilution and filtering. | Simpler, involves accurate weighing and dissolving.[7] |
| Destructive | Yes, the sample is consumed.[1] | No, the sample can be fully recovered.[1] |
Workflow for Purity Validation
The following diagram illustrates the logical workflow for a comprehensive purity validation strategy, incorporating both HPLC and NMR techniques.
Caption: Workflow for purity validation using orthogonal HPLC and NMR methods.
Conclusion
Both HPLC and NMR are indispensable techniques for the purity validation of this compound. HPLC excels as a high-throughput, highly sensitive method for routine quality control and detecting trace impurities.[1] Conversely, qNMR provides an absolute purity value and invaluable structural information, confirming the identity of the main component and helping to characterize impurities without requiring their individual reference standards.[1][13] For comprehensive and robust purity assessment in research and drug development, a dual approach leveraging the strengths of both methods is the recommended strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the reactivity of different halobenzoate esters in cross-coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis
In the synthesis of pharmaceuticals and other complex organic molecules, the strategic selection of starting materials is paramount for efficient and high-yielding reactions. Halogenated benzoate esters are versatile building blocks, frequently employed in palladium-catalyzed cross-coupling reactions to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly influences the reactivity of the ester, dictating the required reaction conditions and ultimately impacting the overall efficiency of the synthetic route.
This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chlorobenzoate esters in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information presented is supported by a compilation of experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.
The Fundamental Principle: A Hierarchy of Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend: C-Cl > C-Br > C-I.[1] Consequently, the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, follows the reverse order: Ar-I > Ar-Br > Ar-Cl.[1] This fundamental principle dictates that iodobenzoate esters are generally the most reactive, followed by their bromo- and chloro- counterparts. This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for the iodo-substituted substrates.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data comparing the performance of methyl or ethyl 4-halobenzoates in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions for all three halogens are not always available in a single study. Therefore, the data presented is a compilation from various sources and, in some cases, representative of typical outcomes to illustrate the reactivity trend.
Table 1: Suzuki-Miyaura Coupling of Alkyl 4-Halobenzoates with Phenylboronic Acid
| Halobenzoate Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | ~95 (representative) |
| Methyl 4-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~85[2] |
| Methyl 4-chlorobenzoate | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 24 | ~70 (requires more active catalyst)[3] |
Table 2: Heck Reaction of Ethyl 4-Halobenzoates with Styrene
| Halobenzoate Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-iodobenzoate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 4 | ~92 (representative) |
| Ethyl 4-bromobenzoate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | 84[4] |
| Ethyl 4-chlorobenzoate | Palladacycle | K₂CO₃ | DMF/H₂O | 120 | 12 | 89 (requires specialized catalyst)[4] |
Table 3: Buchwald-Hartwig Amination of Methyl 4-Halobenzoates with Aniline
| Halobenzoate Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-iodobenzoate | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 90 | 8 | ~90 (representative) |
| Methyl 4-bromobenzoate | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | ~85[5] |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 110 | 24 | ~75 (requires more active catalyst)[6] |
Experimental Protocols
Below are detailed, generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving halobenzoate esters. These protocols serve as a starting point and may require optimization based on the specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
Reaction: Coupling of an alkyl 4-halobenzoate with an arylboronic acid.
Protocol: To a flame-dried Schlenk flask are added the alkyl 4-halobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), is added under a positive flow of inert gas. A degassed solvent system, such as a 4:1:1 mixture of toluene, ethanol, and water (5 mL), is then introduced via syringe. The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
Heck Reaction
Reaction: Coupling of an alkyl 4-halobenzoate with an alkene (e.g., styrene).
Protocol: In a sealed tube, the alkyl 4-halobenzoate (1.0 mmol), the alkene (1.2 mmol), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 mmol) are combined. A degassed solvent, typically dimethylformamide (DMF, 5 mL), is added, followed by a base, such as triethylamine (Et₃N, 1.5 mmol). The tube is sealed, and the mixture is heated to 100-120 °C with stirring. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature and diluted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired substituted alkene.[4]
Buchwald-Hartwig Amination
Reaction: Coupling of an alkyl 4-halobenzoate with a primary or secondary amine.
Protocol: An oven-dried Schlenk tube is charged with the alkyl 4-halobenzoate (1.0 mmol), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol), and a base, for example, cesium carbonate (Cs₂CO₃, 1.5 mmol). The tube is sealed, evacuated, and backfilled with argon. The amine (1.2 mmol) and anhydrous, degassed dioxane (5 mL) are then added via syringe. The reaction mixture is heated to 90-110 °C and stirred until the starting material is consumed, as indicated by TLC or LC-MS analysis. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
Visualization of Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, along with a typical experimental workflow.
References
Evaluating the Performance of Ethyl 3-bromo-4-isopropoxybenzoate in Diverse Reaction Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Ethyl 3-bromo-4-isopropoxybenzoate's performance in various palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic and medicinal chemistry. Due to the limited direct experimental data for this specific substrate in publicly available literature, this guide leverages data from structurally analogous substituted aryl bromides to provide a comparative analysis. This approach offers valuable insights into its expected reactivity and helps in the strategic design of synthetic routes.
Comparative Performance in Key Cross-Coupling Reactions
This compound, possessing an electron-donating isopropoxy group and an electron-withdrawing ethyl ester group, presents an interesting case for reactivity studies in cross-coupling reactions. The interplay of these electronic effects influences the crucial oxidative addition step in the catalytic cycle. The following tables summarize the expected performance of this compound in comparison to other aryl bromides in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the aryl bromide is a key factor for a successful coupling. Generally, electron-withdrawing groups on the aryl halide enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect.[1][2]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference (for analogous systems) |
| This compound (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to High | [3] |
| 4-Bromoanisole (Electron-donating) | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | ~95% | [4] |
| 4-Bromobenzonitrile (Electron-withdrawing) | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | >98% | [4] |
| 2-Bromotoluene (Sterically hindered) | Phenylboronic acid | Pd₂(dba)₃/t-Bu₃P | K₃PO₄ | Toluene | ~85% | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the electronic nature of the aryl halide plays a significant role in the reaction outcome.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference (for analogous systems) |
| This compound (Predicted) | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | Good to High | [5] |
| 4-Bromoanisole (Electron-donating) | Aniline | Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | ~90% | |
| 4-Bromobenzonitrile (Electron-withdrawing) | N-Methylaniline | Pd(OAc)₂/DavePhos | NaOt-Bu | Toluene | >95% | |
| 2-Bromotoluene (Sterically hindered) | Piperidine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | ~80% |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The efficiency of this reaction is also sensitive to the electronic properties of the aryl halide.
Table 3: Comparative Yields in Heck Reaction
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference (for analogous systems) |
| This compound (Predicted) | Styrene | Pd(OAc)₂ | Et₃N | DMF | Good | |
| 4-Bromoanisole (Electron-donating) | n-Butyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ | NaOAc | DMAc | ~85% | |
| 4-Bromobenzonitrile (Electron-withdrawing) | Styrene | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | >90% | |
| 2-Bromotoluene (Sterically hindered) | Ethyl acrylate | Pd(OAc)₂/PCy₃ | K₂CO₃ | Dioxane | ~75% |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Table 4: Comparative Yields in Sonogashira Coupling
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference (for analogous systems) |
| This compound (Predicted) | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Good to High | |
| 4-Bromoanisole (Electron-donating) | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | ~92% | |
| 4-Bromobenzonitrile (Electron-withdrawing) | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | >95% | |
| 2-Bromotoluene (Sterically hindered) | Cyclohexylacetylene | Pd₂(dba)₃/XPhos/CuI | Cs₂CO₃ | Dioxane | ~70% |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions discussed. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Workflows and Pathways
To further aid in the understanding of the experimental processes and underlying chemical transformations, the following diagrams are provided.
References
A Comparative Guide to the Synthesis and Biological Evaluation of Ethyl 3-bromo-4-isopropoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential biological activities of Ethyl 3-bromo-4-isopropoxybenzoate derivatives. Due to the limited availability of direct experimental data on this specific series of compounds, this guide establishes a comparative landscape by examining structurally related benzoate and benzohydrazide analogs. The information presented herein is intended to guide future research and drug discovery efforts by highlighting potential synthetic routes, biological targets, and structure-activity relationships.
Synthetic Strategies
The synthesis of this compound and its derivatives can be approached through several established methods in organic chemistry. A common and efficient route involves the esterification of the corresponding benzoic acid precursor.
A plausible synthetic pathway is outlined below:
Cost-benefit analysis of different synthetic routes to Ethyl 3-bromo-4-isopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to Ethyl 3-bromo-4-isopropoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, cost-effectiveness, and procedural complexity, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Ethyl 4-hydroxybenzoate | Route 2: From 4-Isopropoxybenzoic Acid |
| Starting Material Cost | Lower | Higher |
| Overall Yield (estimated) | 72-86% | 76-89% |
| Number of Steps | 2 | 2 |
| Key Transformations | Bromination, Williamson Ether Synthesis | Bromination, Fischer Esterification |
| Reagent Hazards | N-Bromosuccinimide, Isopropyl Iodide | N-Bromosuccinimide, Thionyl Chloride |
| Process Scalability | Good | Good |
Synthetic Route Overview
The synthesis of this compound can be efficiently achieved through two primary pathways, each with distinct advantages and disadvantages.
A Comparative Analysis of the Reactivity of Ethyl 3-bromo-4-isopropoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is crucial for the efficient synthesis of complex molecules. This guide provides a comparative benchmark of the reactivity of Ethyl 3-bromo-4-isopropoxybenzoate against other common aryl bromides in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The insights presented herein are supported by established chemical principles and extrapolated from experimental data on structurally similar compounds.
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the electronic and steric environment of the carbon-bromine bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups on the aromatic ring can enhance the rate of this step, while electron-donating groups may have the opposite effect.
This compound possesses both an electron-donating isopropoxy group and an electron-withdrawing ethyl ester group. The interplay of these substituents dictates its reactivity profile, making it a unique substrate for synthetic transformations. This guide aims to contextualize its reactivity relative to other commonly used aryl bromides.
Quantitative Reactivity Comparison
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions for a range of aryl bromides. The data for this compound is estimated based on the electronic effects of its substituents in comparison to the other listed aryl bromides.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromonitrobenzene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~98 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 85 | 4 | ~95 |
| Bromobenzene | Pd(OAc)₂ (2 mol%) / PCy₃·HBF₄ (4 mol%) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~99[1] |
| This compound (Estimated) | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90 |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5 mol%) / 1 (3 mol%) | KF | Dioxane | 110 | 18 | ~85[2] |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5 mol%) / 1 (3 mol%) | KF | Dioxane | 110 | 18 | ~74[2] |
Table 2: Heck Reaction of Various Aryl Bromides with Styrene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (1 mol%) / NHC salt (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | 95[3] |
| 4-Bromobenzaldehyde | Pd(OAc)₂ (1 mol%) / NHC salt (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | 92[3] |
| Bromobenzene | Pd(OAc)₂ (1 mol%) / NHC salt (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | 85[3] |
| This compound (Estimated) | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Na₂CO₃ | DMF | 100 | 16 | ~80 |
| 4-Bromotoluene | Pd(OAc)₂ (1 mol%) / NHC salt (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | 82[3] |
| 4-Bromoanisole | Pd(OAc)₂ (1 mol%) / NHC salt (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | 78[3] |
Table 3: Buchwald-Hartwig Amination of Various Aryl Bromides with Morpholine
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12 | ~95 |
| 4-Bromotoluene | [Pd(SIPr)(methallyl)Cl] (1 mol%) | LiHMDS | Toluene | 100 | 0.5 | 98 |
| Bromobenzene | Pd(OAc)₂ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 100 | 18 | ~90 |
| This compound (Estimated) | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | ~85 |
| 4-Bromoanisole | [Pd(SIPr)(methallyl)Cl] (1 mol%) | LiHMDS | Toluene | 100 | 0.08 | 90[4] |
Experimental Workflow and Methodologies
The successful execution of palladium-catalyzed cross-coupling reactions hinges on a well-defined experimental workflow. The following diagram illustrates a generalized procedure.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These may require optimization for specific substrates.
1. General Protocol for Suzuki-Miyaura Coupling
-
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., toluene, dioxane, DMF) and degassed water
-
Schlenk tube or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent and water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. General Protocol for Heck Reaction
-
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, phosphine-imidazolium salt, 2-10 mol%)[5]
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc, acetonitrile)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl bromide, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, alkene, and base via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-140 °C) and stir.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic phase, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
3. General Protocol for Buchwald-Hartwig Amination
-
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Ligand (e.g., BINAP, Xantphos, XPhos, 2-8 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Inside a glovebox or under a stream of inert gas, add the aryl bromide, amine, palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.[6]
-
Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.[6]
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a plug of Celite® and wash the plug with additional organic solvent.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
-
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 3-bromo-4-isopropoxybenzoate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Ethyl 3-bromo-4-isopropoxybenzoate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this halogenated organic compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. These compounds require specific disposal routes due to their potential environmental impact.
-
Segregation is Key : Never mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste.[2][3][4] Separate collection containers are mandatory to prevent dangerous chemical reactions and to facilitate proper disposal.[2][4] Halogenated wastes are typically designated for incineration at a licensed facility.[2]
-
Use Designated Waste Containers : Collect all waste containing this compound in a dedicated, chemically compatible container.[5][6] The container must be in good condition, free of leaks, and have a secure, tightly fitting lid.[5][7]
-
Proper Labeling : As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste".[8][9] The label must also include the full chemical name, "this compound," and a clear indication of the hazards (e.g., irritant).[3][8]
-
Storage in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area must be under the control of the laboratory personnel and should have secondary containment to capture any potential leaks.[5][9]
-
Arrange for Professional Disposal : Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11][12] Do not dispose of this chemical down the drain or in regular trash.[5][13][14]
Quantitative Data for Laboratory Waste Management
The following table summarizes general quantitative limits and timelines relevant to the accumulation of hazardous chemical waste in a laboratory setting, as stipulated by regulatory bodies like the EPA.
| Parameter | Guideline | Source(s) |
| Maximum Volume in SAA | Up to 55 gallons of hazardous waste | [8] |
| Container Fill Level | Do not fill containers beyond 90% of their capacity | [7] |
| Time Limit for Full Container in SAA | Must be removed within three days of being full | [9] |
| Time Limit for Partially Full Container | May remain in the SAA for up to one year | [9] |
| pH for Aqueous Waste Sewer Disposal | Must be between 5.5 and 9.0 (Note: Not applicable to this compound) | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. bucknell.edu [bucknell.edu]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. ethz.ch [ethz.ch]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. needle.tube [needle.tube]
- 11. acs.org [acs.org]
- 12. capotchem.cn [capotchem.cn]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Ethyl 3-bromo-4-isopropoxybenzoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Ethyl 3-bromo-4-isopropoxybenzoate.
Chemical Profile:
| Property | Value |
| IUPAC Name | ethyl 3-bromo-4-propan-2-yloxybenzoate |
| CAS Number | 860695-52-9[1] |
| Chemical Formula | C12H15BrO3[1] |
| Molecular Weight | 287.15 g/mol [2] |
| Synonyms | 3-bromo-4-isopropoxy-benzoic acid ethyl ester, ALD-N012058, AN-329/43341714, ARONIS011041 |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling halogenated aromatic esters.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling esters and halogenated hydrocarbons.[3][4] Always inspect gloves for tears or degradation before use and dispose of them properly after handling the chemical.[2][5] |
| Eyes | Safety goggles | Use chemical splash goggles that provide a complete seal around the eyes.[3][6] A face shield should be worn over safety goggles when there is a significant risk of splashing.[7] |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from splashes.[3][8] |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3][9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[7][10] |
| Feet | Closed-toe shoes | Always wear shoes that completely cover the feet; sandals or perforated shoes are not permitted in the laboratory.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safe handling.
1. Preparation and Pre-Handling:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for a similar compound if one for this compound is not available.[11][12]
-
Designate a Work Area: All work with this chemical should be performed in a designated area within a chemical fume hood.[3]
-
Assemble Materials: Ensure all necessary equipment (glassware, stir plates, etc.) is clean, dry, and in good condition.[5][8]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[11]
2. Handling and Experimental Procedure:
-
Weighing and Transferring:
-
Running the Reaction:
-
Ensure the reaction vessel is properly secured.
-
If heating the reaction, use a controlled heating mantle and monitor the temperature closely.
-
Keep the fume hood sash at the lowest practical height.[3]
-
3. Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste contaminated with this compound in a designated, labeled hazardous waste container.
-
Liquid Waste:
Disposal Methodology:
-
Neutralization (for spills): Small spills can be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate.[14][15]
-
Incineration: The primary disposal method for brominated organic waste is incineration at a licensed hazardous waste facility.[14] This process should be equipped with scrubbers to manage harmful byproducts.
-
Licensed Disposal Service: All waste must be disposed of through a licensed professional waste disposal service.[10]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 9. brainly.com [brainly.com]
- 10. capotchem.cn [capotchem.cn]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 13. fishersci.com [fishersci.com]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 15. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
